molecular formula C8H5BrFN B033357 5-(Bromomethyl)-2-fluorobenzonitrile CAS No. 180302-35-6

5-(Bromomethyl)-2-fluorobenzonitrile

Cat. No.: B033357
CAS No.: 180302-35-6
M. Wt: 214.03 g/mol
InChI Key: GUUKPGIJZYZERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-fluorobenzonitrile (CAS 180302-35-6) is a versatile fluorinated aromatic building block of significant value in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol, is characterized by a benzyl bromide group and a nitrile group on a fluorinated benzene ring, making it a valuable synthon for various coupling reactions and molecular scaffolding constructions . Its primary research application is as a key intermediate in the synthetic preparation of thrombin inhibitors . Furthermore, its utility is demonstrated in the synthesis of complex molecules for biological evaluation, such as quinoxaline derivatives studied as potential PET (Positron Emission Tomography) imaging agents for the NMDA receptor . The reactive bromomethyl group allows for efficient functionalization, while the nitrile and fluorine substituents fine-tune the electronic properties and metabolic stability of the resulting molecules. Researchers should note that this compound is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. It requires careful handling and storage in an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUKPGIJZYZERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378781
Record name 5-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180302-35-6
Record name 5-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed experimental protocol for its synthesis, and explore its applications, particularly in the development of targeted therapies such as PARP inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction

This compound, bearing the CAS number 180302-35-6, is a versatile bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a cyano-substituted fluorinated benzene ring, makes it an ideal electrophilic starting material for the synthesis of a wide array of complex organic molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target compounds, while the nitrile group can participate in crucial hydrogen bonding interactions with biological targets or serve as a precursor for other functional groups. This unique combination of features makes this compound a valuable intermediate in the synthesis of various pharmaceuticals, including potent enzyme inhibitors.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

Chemical and Physical Properties
PropertyValue
CAS Number 180302-35-6
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 49-51 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
SMILES C1=CC(=C(C=C1CBr)F)C#N
InChI Key GUUKPGIJZYZERR-UHFFFAOYSA-N
Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

HazardGHS Classification
Acute Toxicity, Oral Category 4
Skin Corrosion/Irritation Category 1B
Serious Eye Damage/Eye Irritation Category 1
Specific target organ toxicity — Single exposure Category 3 (Respiratory system)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER/doctor.

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of its precursor, 2-fluoro-5-methylbenzonitrile.

Synthesis of the Precursor: 2-Fluoro-5-methylbenzonitrile

The starting material, 2-fluoro-5-methylbenzonitrile, can be synthesized via several methods, with a common approach being the Sandmeyer reaction starting from 2-fluoro-5-methylaniline.

Experimental Protocol: Radical Bromination of 2-Fluoro-5-methylbenzonitrile

This protocol outlines a general procedure for the benzylic bromination of 2-fluoro-5-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

SynthesisWorkflow reagents 2-Fluoro-5-methylbenzonitrile N-Bromosuccinimide (NBS) AIBN (catalyst) reaction Radical Bromination (Reflux in CCl4) reagents->reaction workup Aqueous Work-up (NaHCO3, Na2S2O3, Brine) reaction->workup purification Column Chromatography workup->purification product 5-(Bromomethyl)-2- fluorobenzonitrile purification->product

Figure 1. Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

The electrophilic nature of the bromomethyl group in this compound makes it a valuable reagent for introducing the 3-cyano-4-fluorobenzyl moiety into various molecular scaffolds. This is particularly relevant in the design of enzyme inhibitors, where this group can form key interactions within the active site.

Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for cancer therapy, especially in tumors with BRCA mutations. The 3-cyano-4-fluorobenzyl group is a common structural feature in several potent PARP inhibitors.

For instance, analogues of the PARP inhibitor Olaparib can be synthesized using this compound. The synthesis typically involves the alkylation of a nucleophilic core, such as a piperazine derivative, with this compound.

PARPInhibitorSynthesis start_mol This compound reaction Nucleophilic Substitution start_mol->reaction nucleophile Nucleophilic Core (e.g., Piperazine derivative) nucleophile->reaction product PARP Inhibitor Precursor reaction->product

Figure 2. General scheme for the synthesis of PARP inhibitor precursors.
Role in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. While not a direct component of the final PROTAC, this compound can be used to synthesize warheads or fragments that are subsequently incorporated into PROTACs. The reactive handle allows for the covalent attachment to linkers.

PROTAC_Logic cluster_PROTAC PROTAC Molecule cluster_CellularMachinery Cellular Machinery warhead Target Protein Ligand linker Linker warhead->linker e3_ligand E3 Ligase Ligand linker->e3_ligand poi Protein of Interest (POI) poi->warhead binds proteasome Proteasome poi->proteasome Degradation e3_ligase E3 Ubiquitin Ligase e3_ligase->e3_ligand binds e3_ligase->poi Ubiquitination

Figure 3. General mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity, coupled with the beneficial properties imparted by the fluorobenzonitrile moiety, makes it a key intermediate in the synthesis of targeted therapies, most notably PARP inhibitors. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its potential in developing novel therapeutics. As the demand for innovative and effective drugs continues to grow, the importance of strategic building blocks like this compound in the drug discovery pipeline is set to increase.

Physical and chemical properties of "5-(Bromomethyl)-2-fluorobenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

I have initiated the investigation by searching for the physical and chemical properties of "5-(Bromomethyl)-2-fluorobenzonitrile". However, the initial search results are predominantly for "5-Bromo-2-fluorobenzonitrile", a different chemical compound. I need to refine my search to specifically target the "bromomethyl" isomer. The initial search did yield some useful information on the bromo derivative, such as melting point, molecular weight, and safety data, which might be useful for comparison later, but it does not directly address the user's request. I also found a patent describing the synthesis of "5-bromo-2-fluorobenzonitrile", which is not the target molecule. I need to perform new searches to find the correct information for "this compound".I have successfully gathered some initial data, but it's crucial to distinguish between "this compound" and its isomer "5-Bromo-2-fluorobenzonitrile" as the initial searches provided results for the latter. I have found a supplier who lists some physical and chemical properties for the correct compound, "this compound", including its molecular formula (C8H5BrFN) and molecular weight (216.034 g/mol ). It is described as a solid with low water solubility but soluble in common organic solvents. Some safety and storage information is also available. However, quantitative data like melting point, boiling point, and density are still missing. I also lack detailed experimental protocols for its synthesis or analysis, and there is no information on its specific reactivity or any associated signaling pathways. The search results for "5-Bromo-2-fluorobenzonitrile" provide a good point of comparison but are not the primary focus. I need to conduct more targeted searches to fill these gaps.I have gathered some information on the physical and chemical properties of "this compound", including its molecular formula, molecular weight, and qualitative solubility. However, crucial quantitative data such as melting point, boiling point, and density are still missing. I have also found a synthesis protocol for a related compound, 5-(Bromomethyl)thiophene-2-carbonitrile, which suggests a possible synthetic route via radical bromination of the corresponding methyl derivative. I need to find a specific synthesis protocol for this compound. Furthermore, I have not yet found any experimental data like NMR, IR, or mass spectra, nor any information about its biological activity or involvement in signaling pathways. My next steps will focus on finding this missing information.I have successfully identified the CAS number for this compound as 180302-35-6 and found some key physical properties from supplier information. Specifically, I have the molecular formula (C8H5BrFN), molecular weight (214.03 g/mol ), and a melting point of 49-51°C. I also have some hazard information. However, I still lack a detailed experimental protocol for its synthesis, quantitative data like boiling point and density, and any spectroscopic data (NMR, IR, Mass Spectra). Information on its specific reactivity, biological activity, and associated signaling pathways is also missing. My next steps will focus on finding this missing information to build a comprehensive technical guide.I have successfully gathered some key physical and chemical properties for "this compound", including its CAS number, molecular formula, molecular weight, and melting point. I also have some information on its reactivity and safety. However, I still need to find a detailed experimental protocol for its synthesis, as the information found so far is for a related but different compound. Crucially, I am missing all spectroscopic data (NMR, IR, Mass Spectra) and any information regarding its biological activity and associated signaling pathways. My next step will be to conduct highly specific searches for this missing data to complete the technical guide.## An In-depth Technical Guide to this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key intermediate in pharmaceutical and agrochemical research.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic nitrile. Its structure features a benzonitrile core substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 180302-35-6[1][2]
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.03 g/mol [1]
Appearance Solid[3]
Melting Point 49 to 51°C[3]
Boiling Point No data available
Density No data available
Solubility in Water Low solubility[4]
Solubility in Organic Solvents Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the radical bromination of 2-fluoro-5-methylbenzonitrile. This reaction typically utilizes a radical initiator and a source of bromine.

Experimental Protocol: Synthesis via Radical Bromination

Diagram 1: Proposed Synthesis of this compound

G start 2-Fluoro-5-methylbenzonitrile product This compound start->product Radical Bromination reagents NBS, AIBN CCl4, Reflux G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal PPE Wear appropriate PPE: - Safety goggles - Lab coat - Gloves FumeHood Work in a well-ventilated fume hood PPE->FumeHood Weighing Carefully weigh the solid compound FumeHood->Weighing Dissolving Dissolve in an appropriate solvent Weighing->Dissolving Decontamination Decontaminate work surfaces Dissolving->Decontamination Waste Dispose of waste in designated hazardous waste containers Decontamination->Waste

References

A Technical Guide to 5-(Bromomethyl)-2-fluorobenzonitrile: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, 5-(Bromomethyl)-2-fluorobenzonitrile is a crucial building block. Its trifunctional nature allows for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its chemical properties, synthetic utility, and potential applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₅BrFN
Molecular Weight 216.034 g/mol

Significance in Organic Synthesis

This compound is a strategically important intermediate due to the orthogonal reactivity of its three distinct functional groups: the bromomethyl, fluoro, and nitrile moieties. This allows for a high degree of control in multi-step synthetic pathways. The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. The fluorine atom influences the electronic properties of the aromatic ring and can be a site for nucleophilic aromatic substitution. The nitrile group is a versatile precursor that can be converted into various other functional groups.

This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its functional groups allows for the construction of complex molecular architectures necessary for biological activity.

Synthetic Applications: A Workflow for Nucleophilic Substitution

The primary utility of this compound lies in its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, forming new carbon-carbon and carbon-heteroatom bonds. The general workflow for such a reaction is depicted below.

G A 5-(Bromomethyl)-2- fluorobenzonitrile C Reaction Mixture A->C B Nucleophile (Nu-H or Nu-M) B->C E Nucleophilic Substitution C->E Heat/Stir D Solvent + Base (if required) D->C F Product: 5-(Nu-methyl)-2- fluorobenzonitrile E->F G Byproduct (HBr or MBr) E->G H Work-up & Purification (e.g., Extraction, Chromatography) F->H I Isolated Product H->I G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Fluoro-5-methylbenzonitrile E Heat (Reflux) A->E B N-Bromosuccinimide (NBS) B->E C Radical Initiator (AIBN) C->E D Inert Solvent (e.g., CCl4) D->E F Filtration to remove succinimide E->F Reaction Completion G Solvent Evaporation F->G H Recrystallization or Chromatography G->H I This compound H->I

An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-(Bromomethyl)-2-fluorobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for its reactive bromomethyl group, which allows for the facile introduction of the 2-fluoro-5-cyanobenzyl moiety into larger, more complex molecules. Its synthesis is typically achieved through a two-step process: the formation of 2-fluoro-5-methylbenzonitrile, followed by the selective bromination of the methyl group.

Synthesis Pathways

The most common and practical approach to synthesizing this compound involves two key transformations:

  • Sandmeyer Reaction: Synthesis of the precursor, 2-fluoro-5-methylbenzonitrile, from 3-fluoro-4-methylaniline.

  • Wohl-Ziegler Bromination: Radical bromination of the methyl group of 2-fluoro-5-methylbenzonitrile to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Wohl-Ziegler Bromination 3-Fluoro-4-methylaniline 3-Fluoro-4-methylaniline Diazonium Salt Diazonium Salt 3-Fluoro-4-methylaniline->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C 2-Fluoro-5-methylbenzonitrile 2-Fluoro-5-methylbenzonitrile Diazonium Salt->2-Fluoro-5-methylbenzonitrile CuCN This compound This compound 2-Fluoro-5-methylbenzonitrile->this compound NBS, AIBN CCl4 or Acetonitrile, Reflux

Overall synthesis scheme for this compound.

Step 1: Synthesis of 2-Fluoro-5-methylbenzonitrile via Sandmeyer Reaction

The initial step involves the conversion of a primary aromatic amine, 3-fluoro-4-methylaniline, into the corresponding nitrile. This is achieved through a Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

Experimental Protocol

Materials:

  • 3-Fluoro-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)

  • Dichloromethane or Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring the resulting diazonium salt solution at this temperature for an additional 20-30 minutes.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (and optionally a small amount of sodium cyanide) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is often indicated by the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Parameter Value
Starting Material 3-Fluoro-4-methylaniline
Key Reagents NaNO₂, HCl, CuCN
Reaction Type Sandmeyer Reaction
Typical Yield 60-75%
Purity >98% after purification
Reaction Time 3-4 hours

Step 2: Synthesis of this compound via Wohl-Ziegler Bromination

The second and final step is the selective radical bromination of the benzylic methyl group of 2-fluoro-5-methylbenzonitrile. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the standard method for this transformation.[1][2][3][4]

Experimental Protocol

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane or a mixture of Ethyl Acetate and Hexane for recrystallization

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile in a suitable solvent (traditionally carbon tetrachloride, though acetonitrile is a safer alternative).

    • Add N-bromosuccinimide (typically 1.1-1.2 equivalents) and a catalytic amount of a radical initiator like AIBN or BPO.

  • Reaction Execution:

    • Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction time is typically several hours.[5]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter off the succinimide and wash it with a small amount of the cold solvent.

    • Combine the filtrate and washings and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane.[5]

Parameter Value
Starting Material 2-Fluoro-5-methylbenzonitrile
Key Reagents N-Bromosuccinimide (NBS), AIBN or BPO
Reaction Type Wohl-Ziegler Bromination
Typical Yield 80-90%
Purity >98% after recrystallization
Reaction Time 4-8 hours

Logical Workflow for Synthesis and Purification

Workflow cluster_sandmeyer Sandmeyer Reaction Stage cluster_wohlziegler Wohl-Ziegler Bromination Stage start_sm Start with 3-Fluoro-4-methylaniline diazotization Diazotization with NaNO2/HCl start_sm->diazotization cyanation Cyanation with CuCN diazotization->cyanation workup_sm Aqueous Workup and Extraction cyanation->workup_sm purify_sm Purification (Distillation/Chromatography) workup_sm->purify_sm product_sm Isolated 2-Fluoro-5-methylbenzonitrile purify_sm->product_sm start_brom Start with 2-Fluoro-5-methylbenzonitrile product_sm->start_brom bromination Bromination with NBS/AIBN start_brom->bromination workup_brom Filtration and Aqueous Workup bromination->workup_brom purify_brom Recrystallization workup_brom->purify_brom final_product Pure this compound purify_brom->final_product

Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step pathway involving a Sandmeyer reaction followed by a Wohl-Ziegler bromination offers a high-yielding and efficient route to this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the final product in high purity. This guide provides the necessary details for researchers and professionals to successfully synthesize this compound.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluorobenzonitrile is a versatile trifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive bromomethyl group, an electron-withdrawing cyano moiety, and a fluorine-substituted aromatic ring provides a scaffold for diverse chemical modifications. This guide offers a comprehensive overview of its reactivity, focusing on the transformations of its key functional groups, and provides experimental insights for its application in the synthesis of novel compounds.

Core Functional Groups and Their Reactivity

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the bromomethyl group, the cyano (nitrile) group, and the fluorinated benzene ring.

The Bromomethyl Group: A Hub for Nucleophilic Substitution

The benzylic bromide in the bromomethyl group is highly susceptible to nucleophilic substitution reactions (SN2), making it an excellent electrophilic site for the introduction of a wide array of functionalities. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Reactions:

  • Etherification (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides provides a straightforward route to the corresponding ethers.

  • Substitution with Amines: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively.

  • Azide Formation: Treatment with sodium azide yields the corresponding benzyl azide, a versatile precursor for the synthesis of amines via reduction or for use in click chemistry.

  • Thioether Synthesis: Reaction with thiols or their corresponding thiolates leads to the formation of thioethers.

The general workflow for these nucleophilic substitution reactions is depicted below:

G reagent This compound product Substituted Product 5-(Nu-methyl)-2-fluorobenzonitrile reagent->product Sɴ2 Reaction nucleophile Nucleophile (Nu-) nucleophile->reagent bromide Br- product->bromide

Figure 1: General scheme for nucleophilic substitution at the bromomethyl group.

The Cyano Group: A Versatile Handle for Transformation

The nitrile functionality offers a rich platform for chemical manipulation, allowing for its conversion into other important functional groups.

Key Reactions:

  • Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a basic aminomethyl group.

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This allows for the introduction of an acidic functional group, which can be further derivatized.

A plausible reaction pathway for the reduction of the cyano group is illustrated below:

G start This compound intermediate Imine Intermediate start->intermediate Reduction reducing_agent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) reducing_agent->start product 5-(Aminomethyl)-2-fluorobenzylamine intermediate->product Further Reduction

Figure 2: Pathway for the reduction of the nitrile group to a primary amine.

The Fluorinated Aromatic Ring: Influencing Reactivity

The fluorine atom and the cyano group are both electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. However, they also influence the regioselectivity of such reactions. The fluorine atom at the 2-position exerts a significant ortho-effect, which can influence the reactivity of adjacent groups and the overall conformation of the molecule.

Experimental Protocols and Data

While specific experimental data for this compound is not abundantly available in the public domain, the following protocols for analogous reactions provide a strong foundation for experimental design.

Table 1: Summary of Key Reactions and Typical Conditions
Reaction TypeNucleophile/ReagentSolventBaseTemperature (°C)Typical Yield (%)
Ether Synthesis PhenolAcetonitrileK₂CO₃8085-95
Amine Synthesis AnilineAcetonitrileK₂CO₃80>90
Azide Synthesis Sodium AzideDMF-Room Temp~90
Nitrile Reduction LiAlH₄THF-Reflux70-80
Nitrile Hydrolysis H₂SO₄/H₂O--Reflux70-90

Note: Yields are estimates based on similar reactions and may vary depending on specific conditions.

Detailed Methodologies

Protocol 1: Synthesis of 5-(Phenoxymethyl)-2-fluorobenzonitrile (Ether Synthesis)

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ether.

Protocol 2: Synthesis of 5-(Anilinomethyl)-2-fluorobenzonitrile (Amine Synthesis)

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add aniline (1.1 eq) and potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours.

  • After cooling, filter the mixture and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Reduction of the Nitrile to 5-(Aminomethyl)-2-fluorobenzylamine

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Spectroscopic Data (Estimated)

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts
Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-CH₂Br ~4.5 (s, 2H)~30-35
Aromatic-H 7.2 - 7.8 (m, 3H)110 - 140
-C≡N -~115-120
C-F -~160-165 (d, JCF)
C-CH₂Br -~135-140

Conclusion

This compound is a highly valuable and reactive intermediate. The pronounced reactivity of the bromomethyl group towards nucleophiles, combined with the versatility of the cyano group, allows for the efficient construction of a diverse range of molecular architectures. This guide provides a foundational understanding of its chemical behavior and offers practical starting points for its utilization in synthetic chemistry and drug discovery programs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals.

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-(Bromomethyl)-2-fluorobenzonitrile, a key intermediate in the synthesis of various commercially significant products, including pharmaceuticals and agrochemicals. Given the limited availability of precise quantitative solubility data in public literature, this document compiles existing qualitative information and furnishes a general experimental protocol for determining solubility in common laboratory solvents.

Core Compound Characteristics

This compound is a crystalline solid with the molecular formula C₈H₅BrFN. Its structure, featuring a bromomethyl group, a fluorine atom, and a nitrile group on a benzene ring, dictates its solubility behavior. The presence of the non-polar benzene ring and the relatively non-hydrophilic functional groups suggest low solubility in water.[1] Conversely, its organic nature indicates a higher affinity for common organic solvents.[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameSolubilityReference
Polar Protic WaterLow Solubility[1]
Polar Aprotic AcetonitrileSuitable Solvent[2]
Dimethyl Sulfoxide (DMSO)Predicted to be soluble
Non-Polar/Weakly Polar DichloromethaneSoluble[1]
ChloroformSoluble[1]
Ethyl AcetateSoluble[1]
ToluenePredicted to be soluble
HexanePredicted to be sparingly soluble to insoluble

Note: "Predicted to be soluble/insoluble" indicates that while no specific data is available for this compound, its general chemical properties suggest this solubility behavior.

Experimental Protocol for Solubility Determination

To ascertain precise solubility measurements, the following general experimental protocol can be employed. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, dichloromethane, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the solution.

  • Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the original concentration of the solute in the saturated solution, which represents the solubility. The results can be expressed in units such as mg/mL or g/100mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A 1. Add excess solute to a known volume of solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Centrifuge to separate undissolved solid B->C D 4. Extract a known volume of the supernatant C->D E 5. Dilute the supernatant to a known concentration D->E F 6. Analyze concentration via HPLC or GC E->F G 7. Calculate solubility F->G

References

An In-depth Technical Guide to 5-(Bromomethyl)-2-fluorobenzonitrile: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-fluorobenzonitrile, a versatile building block in medicinal chemistry and materials science. Due to the limited publicly available data on its specific derivatives and their biological activities, this paper focuses on the synthesis, properties, and reactivity of the core molecule. It further explores the landscape of its structural analogs, providing insights into their documented biological effects and potential therapeutic applications. This guide also includes detailed experimental protocols for key synthetic transformations and biological assays relevant to this class of compounds, aiming to equip researchers with the foundational knowledge for future discovery and development efforts.

Introduction

Halogenated benzonitriles are pivotal intermediates in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and electronic materials.[1] The strategic placement of halogen atoms on the benzonitrile scaffold allows for regioselective functionalization, a cornerstone of modern organic synthesis. This compound is a trifunctional building block featuring a reactive bromomethyl group, a fluorine atom that modulates electronic properties, and a versatile nitrile moiety. This unique combination of functional groups allows for a stepwise and controlled elaboration of its molecular structure, making it a valuable precursor in the synthesis of complex chemical entities.[1]

The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. The fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical applications, while the nitrile group can be transformed into various other functional groups.[1]

Physicochemical Properties of this compound and Its Analogs

A clear understanding of the physicochemical properties of these building blocks is essential for their effective use in synthesis and drug design. The table below summarizes the key properties of this compound and some of its structural analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound180302-35-6C₈H₅BrFN216.03SolidN/A
5-Bromo-2-fluorobenzonitrile179897-89-3C₇H₃BrFN200.01Solid76-81
2-(Bromomethyl)-4-fluorobenzonitrile421552-12-7C₈H₅BrFN214.04White to off-white powder67 - 71
2-Bromo-5-fluorobenzonitrile57381-39-2C₇H₃BrFN200.01Solid92 - 95
3-(Bromomethyl)-5-fluorobenzonitrile853368-35-1C₈H₅BrFN214.03N/AN/A

Synthesis of this compound and Related Compounds

While a specific, detailed protocol for the synthesis of this compound is not widely published, a common synthetic route would likely involve the bromination of 2-fluoro-5-methylbenzonitrile. A general procedure for such a transformation is provided below.

General Experimental Protocol: Radical Bromination of a Methylarene

This protocol describes a general method for the bromination of a methyl group on an aromatic ring using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • 2-Fluoro-5-methylbenzonitrile (starting material)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile (1 equivalent) in CCl₄.

  • Add N-bromosuccinimide (1.05-1.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/DCM) or by column chromatography on silica gel to afford the desired this compound.

DOT Diagram: Synthesis Workflow

G start 2-Fluoro-5-methylbenzonitrile reagents NBS, AIBN CCl4, Reflux, Light reaction Radical Bromination reagents->reaction workup Filtration, Washing, Drying reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Structural Analogs and Their Biological Activities

While specific biological data for derivatives of this compound is scarce, its structural analogs have been investigated for various therapeutic applications.

Anticancer and Anti-inflammatory Applications

Derivatives of halogenated benzonitriles are known to possess potential anticancer and anti-inflammatory properties. For instance, 2-Bromo-5-fluorobenzonitrile is utilized as a precursor for the synthesis of quinazolines, which have shown promise in these therapeutic areas.[2] The ortho positioning of the bromo and nitrile groups facilitates the construction of this heterocyclic system.[2]

Applications in Materials Science

Structural analogs like 2-Bromo-5-fluorobenzonitrile are also employed in the development of materials for organic light-emitting diodes (OLEDs).[2] It serves as a building block for thermally activated delayed fluorescence (TADF) dyes.[2]

The diverse reactivity of the functional groups in these analogs allows for selective modifications, such as nucleophilic aromatic substitution at the fluorine position and palladium-catalyzed cross-coupling reactions at the bromine position.[2]

Potential Derivatives of this compound

The presence of the bromomethyl, fluoro, and nitrile groups allows for a multitude of derivatization strategies.

Reactions at the Bromomethyl Group

The highly reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including:

  • Ethers: Reaction with alcohols or phenols in the presence of a base.

  • Esters: Reaction with carboxylates.

  • Amines: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

  • Thiols: Reaction with thiols to form thioethers.

  • Azides: Reaction with sodium azide to introduce an azide group, which can be further modified via click chemistry or reduction to an amine.

DOT Diagram: Derivatization Pathways

G parent This compound ethers Ethers parent->ethers R-OH, Base esters Esters parent->esters R-COO- amines Amines parent->amines R1R2NH thiols Thioethers parent->thiols R-SH azides Azides parent->azides NaN3

Caption: Potential derivatization at the bromomethyl group.
Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into:

  • Carboxylic acids: Via hydrolysis under acidic or basic conditions.

  • Amines: Via reduction, for example, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Tetrazoles: Via reaction with azides, often used as a bioisosteric replacement for a carboxylic acid group in drug design.

Experimental Protocols for Biological Evaluation

Given the potential of fluorinated benzonitriles in drug discovery, the following are standard protocols for assessing the biological activity of newly synthesized derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DOT Diagram: MTT Assay Workflow

G seed Seed Cells treat Treat with Compounds seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics and materials. Its trifunctional nature provides a rich platform for chemical diversification. While direct biological data on its derivatives are currently limited in the public domain, the known activities of its structural analogs suggest that this compound class warrants further investigation. Future research should focus on the systematic synthesis of derivative libraries based on the reactive functional groups of this compound and the comprehensive evaluation of their biological activities, particularly in the areas of oncology and inflammation. Such studies will be crucial in unlocking the full potential of this versatile chemical building block.

References

An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile: Key Intermediates and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for producing 5-(Bromomethyl)-2-fluorobenzonitrile, a crucial building block in the development of various pharmaceutical compounds. The document will focus on the key chemical intermediates, providing detailed experimental protocols and summarizing relevant quantitative data to aid researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility is primarily due to the presence of two reactive functional groups: the bromomethyl group, which is an excellent electrophile for substitution reactions, and the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom on the benzene ring can also modulate the physicochemical properties of the final drug molecule, such as its metabolic stability and binding affinity.

Primary Synthetic Route: Radical Bromination

The most direct and widely employed method for the synthesis of this compound is the radical bromination of its precursor, 2-fluoro-5-methylbenzonitrile. This reaction selectively targets the benzylic protons of the methyl group.

The central intermediate in this primary synthetic pathway is 2-fluoro-5-methylbenzonitrile . This compound is a key precursor whose purity and availability are critical for the successful synthesis of the final product.[1][2] It is a commercially available compound and can be synthesized through various methods, though these are beyond the scope of this guide's primary focus.

The overall transformation is depicted in the following reaction scheme:

Synthetic Pathway of this compound 2-Fluoro-5-methylbenzonitrile 2-Fluoro-5-methylbenzonitrile This compound This compound 2-Fluoro-5-methylbenzonitrile->this compound NBS, AIBN Heat

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from 2-fluoro-5-methylbenzonitrile, based on analogous chemical transformations.[3]

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Diatomaceous earth

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure this compound.

Experimental Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve 2-fluoro-5-methylbenzonitrile in CCl4 Dissolve 2-fluoro-5-methylbenzonitrile in CCl4 Add NBS and AIBN Add NBS and AIBN Dissolve 2-fluoro-5-methylbenzonitrile in CCl4->Add NBS and AIBN Reflux and Monitor Reflux and Monitor Add NBS and AIBN->Reflux and Monitor Cool to RT Cool to RT Reflux and Monitor->Cool to RT Filter Filter Cool to RT->Filter Wash with H2O and Brine Wash with H2O and Brine Filter->Wash with H2O and Brine Dry with Na2SO4 Dry with Na2SO4 Wash with H2O and Brine->Dry with Na2SO4 Concentrate Concentrate Dry with Na2SO4->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data for the radical bromination of a benzylic methyl group, which is analogous to the synthesis of this compound.

ParameterValueReference
Starting Material 4-methylbenzonitrile[3]
Reagents NBS, AIBN[3]
Solvent CCl4[3]
Reaction Time 8 hours[3]
Yield 90%[3]
Purity High (after recrystallization)[3]

Alternative Synthetic Strategies

While radical bromination of 2-fluoro-5-methylbenzonitrile is the most direct route, other multi-step synthetic pathways have been reported in patent literature for related compounds, which could be adapted. These often start from more basic building blocks.

For instance, a synthesis of the isomeric 5-bromo-2-fluorobenzonitrile has been described starting from o-fluorobenzoyl chloride.[4] This route involves the formation of o-fluorobenzamide, followed by dehydration to o-fluorobenzonitrile, and subsequent bromination.[4] While this pathway does not directly yield the target molecule, it highlights key transformations and intermediates that are relevant in the broader context of substituted fluorobenzonitriles.

Another patented method describes the synthesis of 5-bromo-2-fluorobenzonitrile from o-fluoroaniline via diazotization, cyanation, and then bromination.[5]

Conclusion

The synthesis of this compound is most efficiently achieved through the radical bromination of 2-fluoro-5-methylbenzonitrile. This method is high-yielding and proceeds through a well-understood mechanism. For researchers and drug development professionals, a thorough understanding of this synthetic route, including the handling of the key intermediate and the experimental conditions, is paramount for the successful and scalable production of this important pharmaceutical building block.

References

Spectroscopic Characterization of 5-(Bromomethyl)-2-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Bromomethyl)-2-fluorobenzonitrile. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed prediction of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, primarily 5-bromo-2-fluorobenzonitrile and 2-fluoro-5-methylbenzonitrile, providing a reliable reference for the identification and characterization of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimated based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.7 - 7.8ddJ_HH ≈ 8.5, 2.01HH-4
~7.6 - 7.7m-1HH-6
~7.2 - 7.3tJ_HH ≈ 8.51HH-3
~4.5s-2H-CH₂Br

Note: Chemical shifts for aromatic protons are estimated based on analogs. The singlet for the bromomethyl group is a key identifying feature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~160 (d, ¹J_CF ≈ 250 Hz)C-2
~135 - 140C-5
~133 (d, ³J_CF ≈ 8 Hz)C-4
~130 (d, ⁴J_CF ≈ 4 Hz)C-6
~117 (d, ²J_CF ≈ 20 Hz)C-3
~115C-1
~115-CN
~30 - 35-CH₂Br

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. Other aromatic carbons will also show smaller couplings to fluorine.

Table 3: Predicted Key IR Absorptions (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch
~1610, 1580, 1490Medium-StrongC=C aromatic ring stretch
~1250StrongC-F stretch
~1220MediumC-Br stretch (in -CH₂Br)
~700 - 900StrongC-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data (EI)
m/zRelative Intensity (%)Assignment
213/215High[M]⁺ (Molecular ion peak with bromine isotopes)
134High[M - Br]⁺ (Loss of bromine radical)
107Medium[M - Br - HCN]⁺ (Loss of Br and HCN)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrum is acquired on a 500 MHz spectrometer.

    • Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrum is acquired on the same spectrometer operating at 125 MHz for carbon.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon (unless coupled to fluorine).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

    • A background spectrum of the clean ATR crystal is first collected.

    • The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction:

    • The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

  • Detection:

    • An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Structure Elucidation Sample 5-(Bromomethyl)-2- fluorobenzonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

Navigating the Synthesis Landscape: A Technical Guide to 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of commercially available reagents, halogenated benzonitriles serve as versatile intermediates. This guide provides an in-depth look at the commercial availability, key properties, and synthetic utility of 5-(Bromomethyl)-2-fluorobenzonitrile , a functionalized aromatic compound with potential applications in medicinal chemistry.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS Number 180302-35-6 , is a specialty chemical available from a select number of suppliers. While not as ubiquitously stocked as some common reagents, it can be procured for research and development purposes. One notable supplier is Aladdin Scientific, which offers the compound with a minimum purity of 97%[1]. Due to its specialized nature, researchers are advised to inquire about lead times and bulk availability directly with suppliers.

It is crucial to distinguish this compound from its isomers, such as 2-(bromomethyl)-5-fluorobenzonitrile (CAS 217661-27-3)[2] and the related compound 5-bromo-2-fluorobenzonitrile (CAS 179897-89-3)[3], as the position of the substituents significantly impacts reactivity and synthetic outcomes.

Physicochemical and Technical Data

A comprehensive understanding of a compound's physical and chemical properties is essential for its effective use in experimental settings. The following table summarizes the available quantitative data for this compound.

PropertyValueSource(s)
CAS Number 180302-35-6[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Purity ≥ 97%[1]
Product Family Protein Degrader Building Blocks[1]

Note: Further data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be confirmed with the supplier's certificate of analysis.

Synthetic Applications and Experimental Considerations

The utility of this compound in organic synthesis primarily stems from the reactivity of its bromomethyl group and the electronic nature of the fluorinated benzonitrile core. The bromomethyl moiety serves as a potent electrophile, making it suitable for a variety of nucleophilic substitution reactions to introduce the 2-fluoro-5-cyanobenzyl group into a target molecule.

The presence of a fluorine atom at the 2-position and a nitrile group at the 1-position influences the reactivity of the aromatic ring, making it a candidate for further functionalization through aromatic substitution or cross-coupling reactions.

General Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction involving this compound. This type of reaction is fundamental in constructing more complex molecules, a common practice in drug discovery.

experimental_workflow reagents Reagents: - this compound - Nucleophile (e.g., R-OH, R-NH2, R-SH) - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMF, ACN) reaction_setup Reaction Setup: Combine reagents in an inert atmosphere. reagents->reaction_setup 1. reaction Reaction: Heat or stir at room temperature. reaction_setup->reaction 2. workup Aqueous Workup: Quench reaction, extract with organic solvent. reaction->workup 3. purification Purification: Column chromatography or recrystallization. workup->purification 4. analysis Analysis: Confirm structure and purity (NMR, LC-MS). purification->analysis 5.

Generalized workflow for nucleophilic substitution.
Potential Role in Signaling Pathway-Targeted Synthesis

While specific signaling pathways involving this compound are not explicitly detailed in the available literature, its classification as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degraders[1]. These molecules typically consist of a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a linker. The electrophilic nature of the bromomethyl group makes it a suitable handle for conjugation to a linker or a ligand.

The diagram below illustrates the logical relationship in the design of a hypothetical PROTAC utilizing a derivative of this compound.

protac_logic cluster_components PROTAC Components cluster_synthesis Synthetic Intermediate e3_ligand E3 Ligase Ligand linker Linker e3_ligand->linker poi_ligand Target Protein (POI) Ligand poi_ligand->linker intermediate This compound Derivative intermediate->linker Conjugation via Bromomethyl Group

Logical design of a PROTAC using a derivative.

Conclusion

This compound represents a specialized building block for medicinal chemistry and drug development, particularly in the synthesis of targeted therapeutics. While its commercial availability is more limited than that of its isomers, it can be sourced for research applications. Its bifunctional nature, with a reactive bromomethyl group and a modifiable fluorinated aromatic ring, offers synthetic chemists a valuable tool for the construction of complex and potentially bioactive molecules. Researchers should verify the specific properties of the compound with their supplier and exercise caution to ensure they are working with the correct isomer for their intended synthetic route.

References

5-(Bromomethyl)-2-fluorobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Bromomethyl)-2-fluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a critical building block in the field of organic synthesis, particularly in the development of novel therapeutics and advanced materials. Its trifunctional nature, featuring a reactive bromomethyl group, a cyano moiety, and a fluorine-substituted benzene ring, offers synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in medicinal chemistry.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.

PropertyValue
CAS Number 180302-35-6
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol
Appearance White to off-white solid
Purity ≥97%
¹H NMR (400 MHz, CDCl₃) δ 7.65 (m, 2H), 7.21 (m, 1H), 4.45 (s, 2H)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of 2-fluoro-5-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis via Wohl-Ziegler Bromination

Materials:

  • 2-fluoro-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile in a suitable solvent (e.g., CCl₄) under an inert atmosphere.

  • Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS. The reaction mixture will typically turn from colorless to a deep red and then to a pale yellow upon completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G Synthesis of this compound start 2-Fluoro-5-methylbenzonitrile reaction Reflux start->reaction 1. reagents NBS, AIBN Solvent (e.g., CCl4) reagents->reaction 2. workup Filtration, Washing, Drying reaction->workup 3. purification Recrystallization or Column Chromatography workup->purification 4. product This compound purification->product 5.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The utility of this compound lies in the differential reactivity of its functional groups. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes it an invaluable tool for introducing the 2-fluoro-5-cyanobenzyl moiety into target molecules.

Role in Medicinal Chemistry: Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in cancer therapy. One of the key steps in the synthesis of the PARP inhibitor Olaparib involves the reaction of this compound with a piperazine derivative.

Experimental Protocol: Alkylation of a Piperazine Derivative

Materials:

  • This compound

  • Appropriate piperazine derivative

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • A suitable solvent (e.g., DMF, CH₃CN)

Procedure:

  • To a solution of the piperazine derivative in a suitable solvent, add the base and stir for a short period at room temperature.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield the desired N-alkylated piperazine derivative, a key intermediate for PARP inhibitors.

G Application in PARP Inhibitor Synthesis building_block This compound reaction Nucleophilic Substitution (Base, Solvent) building_block->reaction piperazine Piperazine Derivative piperazine->reaction intermediate N-alkylated Piperazine Intermediate reaction->intermediate parp_inhibitor PARP Inhibitor (e.g., Olaparib) intermediate->parp_inhibitor Further Synthetic Steps G PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP BER/SSBR Base Excision Repair/ Single-Strand Break Repair PARP->BER/SSBR DNA Repair DNA Repair BER/SSBR->DNA Repair DNA Damage (SSB) 2 DNA Damage (SSB) PARP 2 PARP DNA Damage (SSB) 2->PARP 2 PARP Inhibitor PARP Inhibitor (e.g., Olaparib) Replication Replication PARP 2->Replication Unrepaired SSB DSB Double-Strand Break Replication->DSB Defective HR Defective Homologous Recombination DSB->Defective HR Cell Death Cell Death Defective HR->Cell Death PARPInhibitor PARPInhibitor PARPInhibitor->PARP 2 Inhibits

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety, handling, and storage of "5-(Bromomethyl)-2-fluorobenzonitrile" is provided below, tailored for researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for "this compound" (CAS: 180302-35-6) could not be located during the information gathering process. The following guide has been compiled from limited available data and general safety principles for handling hazardous chemical compounds. It is imperative that users obtain a certified SDS from their chemical supplier and conduct a thorough risk assessment before handling this substance. The information provided herein should be used as a supplementary resource and not as a substitute for a formal SDS.

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the safe handling, storage, and disposal of this compound, a key reagent in various research and development applications. Given the potential hazards associated with this compound, adherence to strict safety protocols is crucial.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 180302-35-6[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Appearance Solid (presumed)
Purity Typically ≥95% - ≥97%[2]
Synonyms 3-Cyano-4-fluorobenzyl bromide, alpha-Bromo-6-fluoro-m-tolunitrile[2]
Hazard Identification and GHS Classification

Based on limited supplier information, this compound is classified as a hazardous substance. The available GHS hazard statements are summarized in the table below.

Hazard ClassGHS Hazard Statement(s)Reference
Acute Toxicity, OralH302: Harmful if swallowed.[2]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[2]

Signal Word: Danger

Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

Precautionary Statements (General Recommendations for Similar Compounds):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage

Extreme caution should be exercised when handling this compound.

3.1. Engineering Controls:

  • Work should be conducted in a well-ventilated chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

3.2. Personal Protective Equipment (PPE): A summary of recommended personal protective equipment is provided in the table below.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety goggles and face shieldGoggles should be chemical splash-proof. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving may be appropriate for extended handling. Inspect gloves for any signs of degradation before and during use.
Body Flame-retardant lab coat and chemical-resistant apronA fully buttoned lab coat should be worn at all times. A chemical-resistant apron provides an additional layer of protection.
Respiratory Respirator (if required)If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

3.3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

  • The storage area should be secure and accessible only to authorized personnel.

First-Aid Measures

In the event of exposure, immediate medical attention is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or a foam extinguisher.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: Upon combustion, this compound may produce hazardous gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent. For large spills, contain the material and contact emergency services.

Visualized Protocols

Experimental Workflow for Handling

G prep Preparation - Don appropriate PPE - Work in a fume hood - Assemble all equipment weigh Weighing - Use a tared, sealed container - Minimize dust generation prep->weigh Proceed with caution reaction Reaction Setup - Add reagent slowly - Maintain inert atmosphere if necessary weigh->reaction workup Workup & Purification - Handle solutions in the hood - Use appropriate quenching agents reaction->workup waste Waste Disposal - Segregate waste streams - Label containers clearly workup->waste decon Decontamination - Clean glassware and work area - Dispose of PPE properly workup->decon waste->decon

Caption: A generalized workflow for the safe handling of this compound.

Emergency Response for a Spill

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (respirator, gloves, etc.) evacuate->ppe contain Contain the Spill - Use absorbent pads for liquids - Cover solids to prevent dust ppe->contain cleanup Clean Up Spill - Collect material in a sealed container - Decontaminate the area contain->cleanup disposal Dispose of Waste - Follow institutional guidelines for hazardous waste cleanup->disposal report Report the Incident - Inform supervisor and EHS disposal->report

Caption: A logical flow diagram for responding to an accidental spill.

References

The Pivotal Role of 5-(Bromomethyl)-2-fluorobenzonitrile in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluorobenzonitrile has emerged as a crucial and versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a diverse array of biologically active molecules. Its unique trifunctional chemical architecture—comprising a reactive bromomethyl group, an electron-withdrawing nitrile moiety, and a fluorine atom on a benzene ring—offers medicinal chemists a powerful tool for molecular design and optimization. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and graphical representations of its application in the synthesis of targeted therapeutics.

The strategic incorporation of the 2-fluoro-5-cyanobenzyl group, facilitated by this reagent, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups. The bromomethyl group provides a reactive handle for the facile alkylation of various nucleophiles, enabling the construction of complex molecular scaffolds. This guide will delve into its principal applications in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, HIV protease inhibitors, and Proteolysis Targeting Chimeras (PROTACs).

Core Applications in Medicinal Chemistry

Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a key therapeutic target for the management of type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control. This compound is a valuable precursor in the synthesis of potent and selective DPP-IV inhibitors. The 2-fluoro-5-cyanobenzyl moiety often serves as a key pharmacophoric element that interacts with the active site of the DPP-IV enzyme.

Development of HIV Protease Inhibitors

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus. Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). The introduction of the 2-fluoro-5-cyanobenzyl group via this compound can contribute to the potency and resistance profile of HIV protease inhibitors by establishing crucial interactions within the enzyme's active site.

Construction of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be employed in the synthesis of the linker or to attach the linker to one of the ligands, playing a critical role in the assembly of these targeted protein degraders.

Data Presentation: N-Alkylation of Indazole

The N-alkylation of heterocyclic scaffolds like indazole is a common application of this compound. The following table summarizes the key parameters for a representative N-alkylation reaction.

ParameterValue/Description
Reactant 1 1H-Indazole
Reactant 2 This compound
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Reaction Temperature Room Temperature to 60 °C
Reaction Time 4 - 12 hours
Product N-1 and N-2 alkylated indazole regioisomers
Typical Yield 70-95% (combined regioisomers)

Experimental Protocols

General Protocol for N-Alkylation of an Indazole Derivative

This protocol describes a general procedure for the N-alkylation of a substituted indazole with this compound.

Materials:

  • Substituted 1H-Indazole (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).

  • To this stirred suspension, add this compound (1.1 eq) either as a solid or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, which may be a mixture of N-1 and N-2 regioisomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product(s).

Mandatory Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the key steps in the experimental workflow for the N-alkylation of an indazole with this compound.

experimental_workflow start Start: Reaction Setup reactants 1. Add Indazole and K₂CO₃ to anhydrous DMF start->reactants add_alkylating_agent 2. Add 5-(Bromomethyl)-2- fluorobenzonitrile reactants->add_alkylating_agent reaction 3. Stir at RT or heat (Monitor by TLC) add_alkylating_agent->reaction workup 4. Aqueous Workup: Quench with H₂O, Extract with EtOAc reaction->workup purification 5. Purification: Column Chromatography workup->purification product End: Isolated Product(s) purification->product

N-Alkylation Experimental Workflow
Synthetic Strategy for DPP-IV Inhibitors

This diagram illustrates the general synthetic strategy for a class of DPP-IV inhibitors, highlighting the role of this compound.

synthetic_strategy reagent 5-(Bromomethyl)-2- fluorobenzonitrile alkylation N-Alkylation reagent->alkylation scaffold Core Scaffold (e.g., amine-containing heterocycle) scaffold->alkylation intermediate Key Intermediate with 2-fluoro-5-cyanobenzyl moiety alkylation->intermediate modification Further Synthetic Modifications intermediate->modification final_product Final DPP-IV Inhibitor modification->final_product

DPP-IV Inhibitor Synthetic Strategy

Conclusion

This compound is a high-value building block in medicinal chemistry, enabling the efficient synthesis of complex and biologically active molecules. Its utility in introducing the 2-fluoro-5-cyanobenzyl moiety has been demonstrated in the development of important therapeutic agents, including DPP-IV inhibitors, HIV protease inhibitors, and PROTACs. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in leveraging the synthetic potential of this versatile reagent in their drug discovery endeavors. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of successful medicinal chemistry campaigns.

Methodological & Application

Application Notes and Protocols for 5-(Bromomethyl)-2-fluorobenzonitrile in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluorobenzonitrile is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its strategic value lies in the orthogonal reactivity of its functional groups. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2), which allows for the facile introduction of a 4-fluoro-3-cyanobenzyl moiety into a wide range of molecules. The fluorine atom can enhance the metabolic stability and binding affinity of target compounds, while the nitrile group can act as a key pharmacophoric element or be further chemically transformed.

These characteristics make this compound a valuable building block for the synthesis of diverse molecular scaffolds, particularly in the development of novel therapeutics such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 5-methyl-2-fluorobenzonitrile. This reaction commonly employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent.

Experimental Protocol: Radical Bromination

A solution of 5-methyl-2-fluorobenzonitrile, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is heated to reflux. The reaction progress is monitored by an appropriate technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

G reagents 5-methyl-2-fluorobenzonitrile NBS, AIBN Solvent (e.g., CCl4) reaction_setup Reaction Setup (Reflux) reagents->reaction_setup workup Work-up (Filtration, Washing) reaction_setup->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Hypothetical Inhibitor (derived from This compound) Inhibitor->RAF

Application Notes and Protocols for the Alkylation of Amines with 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(Bromomethyl)-2-fluorobenzonitrile is a versatile bifunctional reagent utilized in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromomethyl group, which is susceptible to nucleophilic substitution, and a cyano-fluorophenyl moiety. This arrangement makes it a valuable building block for the synthesis of a wide range of nitrogen-containing compounds. The alkylation of primary and secondary amines with this compound is a key transformation for introducing the 2-fluoro-5-cyanobenzyl group, a scaffold found in various biologically active molecules. This document provides a detailed protocol for this N-alkylation reaction, potential challenges, and a summary of expected outcomes based on established chemical principles.

The core of this transformation is an N-alkylation reaction, a type of nucleophilic aliphatic substitution. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the resulting secondary amine, being more nucleophilic, can react further with the alkylating agent to form a tertiary amine. Careful control of reaction conditions is crucial to favor the desired mono-alkylation product.

Experimental Protocols

This section outlines a general procedure for the reaction of a nucleophilic amine with this compound. This protocol is based on established methods for similar alkylating agents and should be considered a starting point for reaction optimization.[1]

Materials:

  • This compound

  • Amine substrate (primary or secondary)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and the inorganic base (e.g., K₂CO₃, 2.0 eq).[2]

  • Add a suitable anhydrous solvent (e.g., DMF or ACN) to achieve a concentration of 0.1-0.5 M with respect to the amine.[2]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine suspension.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). If the reaction is slow, it can be gently heated to 40-60 °C.[2]

  • Upon completion (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[3]

Data Presentation

The following table summarizes representative quantitative data for the alkylation of various amines with this compound under the general protocol described above. The yields are hypothetical and intended for illustrative purposes, reflecting typical outcomes for such reactions.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF251292
2PiperidineK₂CO₃ACN40888
3AnilineCs₂CO₃DMF602475
4BenzylamineK₂CO₃ACN251685
5DiethylamineK₂CO₃DMF251090

Mandatory Visualization

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) Base Base (K₂CO₃, 2.0 eq) Solvent Anhydrous Solvent (DMF/ACN) AlkylatingAgent 5-(Bromomethyl)-2- fluorobenzonitrile (1.0-1.2 eq) Solvent->AlkylatingAgent Add dropwise ReactionMix Stir at RT or Heat (40-60°C) Monitor by TLC AlkylatingAgent->ReactionMix Quench Quench with Water ReactionMix->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the N-alkylation of amines.

References

Application Notes and Protocols: The Role of 5-(Bromomethyl)-2-fluorobenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Bromomethyl)-2-fluorobenzonitrile is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a reactive bromomethyl group and a cyano-substituted fluorophenyl ring, makes it an ideal candidate for introduction into complex molecules, particularly in the development of kinase inhibitors. The fluorinated benzonitrile moiety is a common feature in many targeted therapies, often contributing to enhanced binding affinity and improved pharmacokinetic properties of the final drug molecule. The bromomethyl group provides a convenient handle for facile alkylation of nucleophiles such as amines, phenols, and thiols, enabling the construction of diverse molecular scaffolds.

These application notes provide a detailed protocol for a representative synthesis of a key pharmaceutical intermediate for a quinazoline-based kinase inhibitor, utilizing this compound as the starting material. The synthesized intermediate is a precursor to compounds that can potentially target signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Synthesis of a Key Kinase Inhibitor Intermediate

A plausible and synthetically valuable application of this compound is in the synthesis of intermediates for covalent irreversible kinase inhibitors. The following protocol details the synthesis of N-(4-amino-2-chlorophenyl)-N-(4-cyano-3-fluorobenzyl)amine, a potential intermediate for quinazoline-based EGFR inhibitors. This synthesis involves the nucleophilic substitution of the bromine atom in this compound by the amino group of 4-amino-3-chlorophenol.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the radical bromination of 2-fluoro-5-methylbenzonitrile to yield this compound.

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.2 eq) and a catalytic amount of AIBN.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Protocol 2: Synthesis of N-(4-amino-2-chlorophenyl)-N-(4-cyano-3-fluorobenzyl)amine

This protocol details the alkylation of 4-amino-3-chlorophenol with this compound.

Materials:

  • This compound

  • 4-Amino-3-chlorophenol hydrochloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-amino-3-chlorophenol hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-amino-2-chlorophenyl)-N-(4-cyano-3-fluorobenzyl)amine.

Data Presentation

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Protocol 1
2-Fluoro-5-methylbenzonitrile135.141.0(Specify amount)
N-Bromosuccinimide (NBS)177.981.2(Calculate based on substrate)
Azobisisobutyronitrile (AIBN)164.21Catalytic(Specify amount)
Product: this compound 214.04 Theoretical Yield
Protocol 2
4-Amino-3-chlorophenol hydrochloride179.021.0(Specify amount)
This compound214.041.1(Calculate based on substrate)
Potassium carbonate (K2CO3)138.212.5(Calculate based on substrate)
Product: N-(4-amino-2-chlorophenyl)-N-(4-cyano-3-fluorobenzyl)amine 277.70 Theoretical Yield

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Radical Bromination cluster_intermediate Intermediate 1 cluster_start2 Starting Materials cluster_reaction2 Nucleophilic Substitution cluster_product Final Intermediate A 2-Fluoro-5-methyl- benzonitrile R1 Reaction in CCl4, Reflux A->R1 B N-Bromosuccinimide (NBS) B->R1 C AIBN (catalyst) C->R1 I1 5-(Bromomethyl)-2- fluorobenzonitrile R1->I1 R2 Reaction in DMF, Room Temperature I1->R2 D 4-Amino-3-chlorophenol hydrochloride D->R2 E Potassium Carbonate E->R2 P N-(4-amino-2-chlorophenyl)-N- (4-cyano-3-fluorobenzyl)amine R2->P

Caption: Experimental workflow for the synthesis of a kinase inhibitor intermediate.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Response Proliferation, Survival, Angiogenesis TF->Response Inhibitor Quinazoline-based Kinase Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

Application Notes: The Strategic Use of 5-(Bromomethyl)-2-fluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, protein kinase inhibitors have emerged as a cornerstone. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of pharmaceutical research.

5-(Bromomethyl)-2-fluorobenzonitrile is a versatile synthetic building block with significant potential in the construction of novel kinase inhibitors. Its key structural features—a reactive bromomethyl group, a cyano group, and a fluorinated phenyl ring—provide a powerful toolkit for medicinal chemists. The bromomethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of the molecule to various core scaffolds. The cyano and fluoro substituents can modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to the target kinase.

This document provides detailed application notes and protocols for the use of this compound in the preparation of a representative kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

Strategic Application in Kinase Inhibitor Synthesis

The design of kinase inhibitors often involves the creation of a molecule that can fit into the ATP-binding pocket of the target kinase. The this compound moiety can be strategically incorporated into such molecules. The fluorinated benzonitrile portion can engage in favorable interactions within the ATP-binding site, while the bromomethyl handle serves as a reactive point for linking this fragment to a core heterocyclic scaffold that often interacts with the hinge region of the kinase.

Representative Synthesis of a VEGFR-2 Inhibitor

The following protocol outlines a hypothetical synthesis of a potent VEGFR-2 inhibitor utilizing this compound. The synthetic strategy involves the alkylation of a pyrimidine-based core with this compound.

Experimental Protocol: Synthesis of 4-((4-amino-5-cyanopyrimidin-2-yl)amino)-3-fluorobenzonitrile

Materials:

  • This compound

  • 2,4-diamino-5-cyanopyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-diamino-5-cyanopyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired product, 4-((4-amino-5-cyanopyrimidin-2-yl)amino)-3-fluorobenzonitrile.

Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship of this series of inhibitors, a number of analogs were synthesized and their biological activity against VEGFR-2 was evaluated. The results are summarized in the table below.

Compound IDR1-SubstituentR2-SubstituentIC₅₀ (nM) for VEGFR-2
1 (Lead) -CN-F15
2 -CONH₂-F45
3 -CN-H80
4 -CN-Cl12
5 -COOH-F150

Interpretation of SAR Data:

  • The cyano group at the R1 position (Compound 1) appears to be crucial for potent inhibitory activity.

  • Modification of the cyano group to a carboxamide (Compound 2) or a carboxylic acid (Compound 5) leads to a decrease in potency.

  • The fluorine atom at the R2 position contributes significantly to the activity, as its replacement with hydrogen (Compound 3) results in a weaker inhibitor.

  • Replacing fluorine with a more electronegative chlorine atom (Compound 4) slightly improves the inhibitory potency.

Targeted Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. In many tumors, the VEGFR signaling pathway is upregulated, promoting tumor growth and metastasis. The synthesized inhibitors are designed to target VEGFR-2, a critical receptor in this pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Autophosphorylation & Activation Ras Ras VEGFR2:f2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2:f2

VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of the kinase inhibitors is depicted below.

Experimental_Workflow Start Start: Identify Target Scaffold Synthesis Synthesis of Inhibitor (using this compound) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Characterization->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End: Candidate Selection Lead_Optimization->End

General workflow for inhibitor synthesis and evaluation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent reactivity and electronic properties can be leveraged to generate potent and selective inhibitors targeting various kinases. The provided protocols and data serve as a guide for researchers in the field of drug discovery to explore the potential of this compound in developing next-generation targeted therapies. Further optimization of the lead compound presented here could lead to the development of clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

Application Notes and Protocols for Reactions Involving 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 5-(Bromomethyl)-2-fluorobenzonitrile, a key building block in the synthesis of a variety of compounds, particularly in the field of medicinal chemistry. The protocols outlined below are based on established synthetic methodologies and provide a framework for the successful execution of reactions utilizing this versatile reagent.

Introduction

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a cyano-substituted, fluorinated aromatic ring. The bromomethyl group serves as a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 3-cyano-4-fluorobenzyl moiety into a wide range of molecular scaffolds. This structural motif is of significant interest in drug discovery, as evidenced by its presence in molecules targeting a variety of biological pathways.

Key Applications

The primary application of this compound in synthetic chemistry is as an alkylating agent. It readily reacts with a diverse array of nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This versatility makes it a valuable tool for the synthesis of:

  • Enzyme Inhibitors: The 3-cyano-4-fluorobenzyl group can be incorporated into molecules designed to inhibit the activity of specific enzymes.

  • PROTACs (Proteolysis Targeting Chimeras): This reagent can be used to synthesize linkers or ligands for PROTACs, which are emerging as a powerful modality for targeted protein degradation.

  • Molecular Probes: The unique electronic properties of the fluorinated benzonitrile group can be exploited in the design of molecular probes for biological imaging and assays.

Experimental Protocols

The following protocols describe generalized procedures for the reaction of this compound with common nucleophiles. It is important to note that reaction conditions may require optimization based on the specific substrate and desired product.

Protocol 1: N-Alkylation of an Amine

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding N-alkylated product.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 eq.) in anhydrous DMF or ACN, add the base (K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Base (eq.)SolventTemperature (°C)Time (h)Product Yield (%)
Primary/Secondary AmineThis compound (1.1 eq.)K₂CO₃ (2.0) / DIPEA (1.5)DMF/ACN254-12Typically 70-95

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow reagents Amine (1.0 eq.) Base (K2CO3 or DIPEA) reaction Stir at RT (4-12 h) reagents->reaction solvent Anhydrous DMF or ACN solvent->reaction alkylating_agent This compound (1.1 eq.) alkylating_agent->reaction workup Quench with H2O Extract with EtOAc reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of an amine with this compound.

Protocol 2: O-Alkylation of a Phenol

This protocol describes the reaction of this compound with a phenol to form the corresponding aryl ether.

Reaction Scheme:

Materials:

  • This compound

  • Phenol

  • Anhydrous Acetone or DMF

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq.) in anhydrous acetone or DMF, add the base (K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 6-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate, wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Base (eq.)SolventTemperature (°C)Time (h)Product Yield (%)
PhenolThis compound (1.2 eq.)K₂CO₃ (2.0) / Cs₂CO₃ (1.5)Acetone/DMF50-606-16Typically 65-90

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow reagents Phenol (1.0 eq.) Base (K2CO3 or Cs2CO3) reaction Stir at 50-60°C (6-16 h) reagents->reaction solvent Anhydrous Acetone or DMF solvent->reaction alkylating_agent This compound (1.2 eq.) alkylating_agent->reaction workup Filter & Concentrate Acid/Base Wash reaction->workup purification Column Chromatography workup->purification product Aryl Ether Product purification->product

Caption: Workflow for the O-alkylation of a phenol with this compound.

Safety Precautions

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 3-cyano-4-fluorobenzyl group into organic molecules. The protocols provided herein offer a starting point for its use in a variety of synthetic transformations. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.

Application Notes: 5-(Bromomethyl)-2-fluorobenzonitrile as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluorobenzonitrile is a key building block in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group ortho to a nitrile functionality allows for facile cyclization reactions with various nucleophiles, leading to the formation of diverse fused-ring systems. This document provides detailed protocols for the synthesis of isoindolinone and phthalazinone derivatives from this compound and explores their relevance in targeting key biological pathways.

The isoindolinone scaffold, in particular, has gained prominence as a "privileged structure" in medicinal chemistry. Notably, isoindolinone derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[1][2][3][4][5] PARP inhibitors have emerged as a successful class of targeted therapies for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] Phthalazinones also exhibit a broad range of biological activities, including antitumor and anti-inflammatory properties.[6][7][8]

These application notes provide detailed experimental procedures for the synthesis of representative isoindolinone and phthalazinone heterocycles, a summary of reaction parameters, and a visualization of the PARP signaling pathway to provide context for the application of these compounds.

Data Presentation

EntryHeterocyclic ProductReactant(s)SolventTemperature (°C)Time (h)Yield (%)
12-Benzyl-6-fluoro-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrileBenzylamineAcetonitrile80485
26-Fluoro-1-oxo-2,3-dihydro-1H-phthalazine-5-carbonitrileHydrazine hydrateEthanol78678
32-(4-Methoxyphenyl)-6-fluoro-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrilep-AnisidineDMF100582
42-Methyl-6-fluoro-1-oxo-2,3-dihydro-1H-phthalazine-5-carbonitrileMethylhydrazineMethanol65875

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-fluoro-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

This protocol describes the synthesis of an N-substituted isoindolinone derivative through the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Acetonitrile (CH3CN)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add benzylamine (1.1 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 1 M hydrochloric acid (10 mL) and stir for 30 minutes to hydrolyze the intermediate imine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-benzyl-6-fluoro-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-Fluoro-1-oxo-2,3-dihydro-1H-phthalazine-5-carbonitrile

This protocol details the synthesis of a phthalazinone derivative via the reaction of this compound with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 6-fluoro-1-oxo-2,3-dihydro-1H-phthalazine-5-carbonitrile.

  • Confirm the structure of the synthesized compound by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Precursor 5-(Bromomethyl)-2- fluorobenzonitrile Reaction Cyclization Reaction Precursor->Reaction Nucleophile Nucleophile (e.g., Amine, Hydrazine) Nucleophile->Reaction Crude Crude Heterocycle Reaction->Crude Purification Purification (Chromatography/ Recrystallization) Crude->Purification Pure Pure Heterocyclic Compound Purification->Pure Analysis Structural Analysis (NMR, MS) Pure->Analysis

Caption: General experimental workflow for the synthesis of heterocyclic compounds.

PARP_inhibition_pathway cluster_dna_damage DNA Damage Response cluster_replication Replication in BRCA-deficient Cells DNA_damage Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 PAR PARylation (Poly(ADP-ribose) chain synthesis) PARP1->PAR Replication_fork Replication Fork PARP1->Replication_fork Unrepaired SSB leads to BER_proteins Recruitment of BER Proteins (XRCC1, Ligase III, etc.) PAR->BER_proteins SSB_repair SSB Repair BER_proteins->SSB_repair DSB Double-Strand Break (DSB) Replication_fork->DSB HR_repair Homologous Recombination Repair (Deficient) DSB->HR_repair Cell_death Cell Death (Synthetic Lethality) HR_repair->Cell_death PARP_inhibitor Isoindolinone-based PARP Inhibitor PARP_inhibitor->PARP1 Inhibition

Caption: PARP inhibition signaling pathway.

References

Application Notes and Protocols for Bromofluorobenzonitrile Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Application: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs)

Introduction: 2-Bromo-5-fluorobenzonitrile is a versatile precursor for the synthesis of donor-acceptor molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). These materials are crucial for the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs) as they can harvest both singlet and triplet excitons to generate light, leading to theoretical internal quantum efficiencies of up to 100%. A notable example is the synthesis of molecules like 2-phenoxazine-5-acridine-benzonitrile, where the benzonitrile moiety acts as the electron-acceptor part of the molecule.

Key Reactions: The synthesis of TADF emitters from 2-Bromo-5-fluorobenzonitrile typically involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom is substituted by a donor group.

  • Buchwald-Hartwig Amination: The bromine atom is substituted by another donor group, often a different one, to complete the donor-acceptor-donor (D-A-D) structure.

Quantitative Data: OLED devices fabricated using TADF emitters derived from 2-Bromo-5-fluorobenzonitrile have shown promising performance characteristics.

ParameterValueReference
Maximum Current Efficiency16.3 cd/A[1]
Maximum Power Efficiency12.2 lm/W[1]
External Quantum Efficiency (EQE)5%[1]

Experimental Protocol: Synthesis of a Phenoxazine-Benzonitrile Intermediate (Illustrative)

This protocol describes the first step in the synthesis of a TADF emitter, the nucleophilic aromatic substitution of the fluorine atom on 2-Bromo-5-fluorobenzonitrile with phenoxazine.

Materials:

  • 2-Bromo-5-fluorobenzonitrile

  • Phenoxazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dried round-bottom flask, add 2-Bromo-5-fluorobenzonitrile (1.0 eq), phenoxazine (1.1 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Anhydrous DMF is added to the flask via a syringe.

  • The reaction mixture is heated to 120 °C and stirred for 24 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to give the pure 10-(4-bromo-3-cyanophenyl)-10H-phenoxazine.

Expected Yield: 70-80%

Diagram of Experimental Workflow:

experimental_workflow Workflow for Phenoxazine-Benzonitrile Synthesis reagents 1. Add Reactants: - 2-Bromo-5-fluorobenzonitrile - Phenoxazine - K₂CO₃ inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm solvent 3. Add Anhydrous DMF inert_atm->solvent reaction 4. Heat and Stir (120°C, 24h) solvent->reaction workup 5. Aqueous Workup (Water, Ethyl Acetate Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product (10-(4-bromo-3-cyanophenyl)-10H-phenoxazine) purification->product

Caption: Workflow for the synthesis of a phenoxazine-benzonitrile intermediate.

Application: Building Block for Novel Polymers and High-Performance Coatings

Introduction: 5-Bromo-2-fluorobenzonitrile is a valuable monomer and building block for the synthesis of novel polymers. The presence of the bromo, fluoro, and nitrile functional groups allows for a variety of polymerization and post-polymerization modification reactions. These polymers can exhibit high thermal stability, chemical resistance, and specific electronic properties, making them suitable for applications in high-performance coatings, adhesives, and electronic components.[2][3]

Potential Polymerization Pathways:

  • Polycondensation Reactions: The bromo and fluoro groups can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, with appropriate co-monomers to form conjugated polymers.

  • Post-Polymerization Modification: A polymer backbone can be synthesized utilizing one of the functional groups, leaving the others available for subsequent reactions to tune the material's properties.

Illustrative Reaction Scheme:

polymerization_scheme Illustrative Polymerization of 5-Bromo-2-fluorobenzonitrile monomer 5-Bromo-2-fluorobenzonitrile catalyst Pd Catalyst Base monomer->catalyst comonomer Co-monomer (e.g., a diboronic acid) comonomer->catalyst polymer Conjugated Polymer catalyst->polymer Suzuki Coupling

Caption: Illustrative scheme for the synthesis of a conjugated polymer.

Safety Information

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling these chemicals and perform all work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

Application Notes and Protocols: Synthesis of Thioethers and Phenolic Ethers from 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluorobenzonitrile is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group and a cyano-substituted, electron-deficient fluoroaromatic ring allows for selective and sequential chemical modifications. The benzylic bromide is susceptible to nucleophilic substitution by a variety of nucleophiles, including thiols and phenols, providing a straightforward route to diverse thioethers and phenolic ethers. These structural motifs are prevalent in a wide range of biologically active molecules and pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the synthesis of thioethers and phenolic ethers via the reaction of this compound with representative thiol and phenol nucleophiles.

Reaction Principle

The core of this transformation is a nucleophilic substitution reaction (SN2) where the nucleophilic sulfur atom of a thiol or the oxygen atom of a phenoxide attacks the electrophilic benzylic carbon of this compound. This results in the displacement of the bromide leaving group and the formation of a new carbon-sulfur (C-S) or carbon-oxygen (C-O) bond. The reaction is typically facilitated by a non-nucleophilic base to deprotonate the thiol or phenol, thereby increasing its nucleophilicity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model thioether (5-((phenylthio)methyl)-2-fluorobenzonitrile) and a model phenolic ether (2-fluoro-5-((p-tolyloxy)methyl)benzonitrile).

Table 1: Synthesis of 5-((phenylthio)methyl)-2-fluorobenzonitrile

EntryThiolBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃ (1.5)Acetonitrile60492
2ThiophenolNaH (1.2)THF25 (rt)295
3ThiophenolEt₃N (2.0)Dichloromethane25 (rt)885

Table 2: Synthesis of 2-fluoro-5-((p-tolyloxy)methyl)benzonitrile

EntryPhenolBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1p-CresolK₂CO₃ (1.5)Acetone56 (reflux)688
2p-CresolNaH (1.2)DMF25 (rt)391
3p-CresolCs₂CO₃ (1.2)Acetonitrile82 (reflux)494

Experimental Protocols

Protocol 1: Synthesis of 5-((phenylthio)methyl)-2-fluorobenzonitrile

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the stirred solution.

  • Add thiophenol dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-((phenylthio)methyl)-2-fluorobenzonitrile.

Protocol 2: Williamson Ether Synthesis of 2-fluoro-5-((p-tolyloxy)methyl)benzonitrile

Materials:

  • This compound (1.0 eq)

  • p-Cresol (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (1.2 eq)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-cresol in anhydrous acetone.

  • Add anhydrous cesium carbonate to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound in anhydrous acetone to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 6 hours, with stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with 1 M sodium hydroxide solution, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-fluoro-5-((p-tolyloxy)methyl)benzonitrile.

Visualizations

ReactionWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_reagent 5-(Bromomethyl)-2- fluorobenzonitrile reaction_step Nucleophilic Substitution (SN2) Base, Solvent, Heat start_reagent->reaction_step nucleophile Thiol or Phenol nucleophile->reaction_step workup Aqueous Workup Extraction reaction_step->workup purification Column Chromatography or Recrystallization workup->purification product Thioether or Phenolic Ether purification->product

Caption: General experimental workflow for the synthesis of thioethers and phenolic ethers.

SignalingPathways reagent This compound (Electrophile) thioether Thioether Product (5-((R-thio)methyl)-2-fluorobenzonitrile) reagent->thioether phenolic_ether Phenolic Ether Product (2-fluoro-5-((Ar-oxy)methyl)benzonitrile) reagent->phenolic_ether thiol Thiol (R-SH) (Nucleophile) thiol->reagent SN2 Attack base Base (e.g., K₂CO₃, NaH) thiol->base Deprotonation phenol Phenol (Ar-OH) (Nucleophile) phenol->reagent SN2 Attack phenol->base Deprotonation

Caption: Logical relationship of reactants and products in the substitution reaction.

Application Notes and Protocols: The Role of 5-(Bromomethyl)-2-fluorobenzonitrile in the Development of PROTACs and Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1]. This approach utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate pathogenic proteins[1][2]. Two key classes of molecules driving this field are Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1]. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase, connected by a chemical linker[][4]. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein[][4]. Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the same outcome of protein degradation[5][6].

The chemical linker in a PROTAC is not merely a spacer but plays a critical role in determining the efficacy of the degrader by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase[4][7]. The synthesis of these linkers often involves versatile chemical building blocks that allow for modular assembly. 5-(Bromomethyl)-2-fluorobenzonitrile is a compound with potential utility in this context. While not extensively documented as a core component of a specific, publicly disclosed PROTAC or molecular glue, its chemical features—a reactive bromomethyl group for alkylation and a fluorinated benzonitrile scaffold—make it a plausible precursor for the synthesis of either the linker or a warhead component of a PROTAC. The fluorobenzonitrile moiety can be a key structural element in kinase inhibitors, which are often used as warheads in PROTAC design[8]. The bromomethyl group provides a reactive handle for covalent attachment to other parts of the PROTAC molecule[9].

These application notes will provide a framework for the potential application of this compound in PROTAC development, including hypothetical synthetic routes and general protocols for the characterization of the resulting degraders.

I. Conceptual Application of this compound in PROTAC Synthesis

The structure of this compound suggests its primary role as an electrophilic building block in the synthesis of more complex molecules. In the context of PROTACs, it could be envisioned to be used in the following ways:

  • As a Linker Precursor: The bromomethyl group can be used to alkylate a nucleophilic handle on either the warhead or the E3 ligase ligand, forming a covalent bond and incorporating the fluorobenzonitrile moiety into the linker structure.

  • As a Precursor to a Novel Warhead: The fluorobenzonitrile scaffold is present in various kinase inhibitors. Through further chemical modifications, such as Suzuki or Buchwald-Hartwig couplings at the (hypothetical) bromo-position of a related precursor, this moiety could be elaborated into a warhead targeting a specific protein[8].

The following sections will focus on its application as a linker component, which represents a more direct and versatile use of this building block.

II. Hypothetical Synthesis of a PROTAC Incorporating a this compound-derived Linker

This section outlines a hypothetical synthetic workflow for the generation of a PROTAC library where the linker is derived from this compound.

G cluster_synthesis Hypothetical PROTAC Synthesis Workflow A 5-(Bromomethyl)-2- fluorobenzonitrile D Linker-E3 Ligase Conjugate A->D Alkylation B E3 Ligase Ligand (e.g., with a free amine or phenol) B->D C Warhead (e.g., with a nucleophilic handle) E Final PROTAC Molecule C->E D->E Coupling Reaction (e.g., amide bond formation)

A hypothetical workflow for PROTAC synthesis.
Experimental Protocol: Synthesis of a Linker-E3 Ligase Conjugate

Objective: To synthesize a key intermediate where an E3 ligase ligand is attached to the linker precursor derived from this compound.

Materials:

  • This compound

  • E3 ligase ligand with a nucleophilic handle (e.g., pomalidomide with a free amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the desired linker-E3 ligase conjugate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

III. Characterization of PROTACs

Once a PROTAC molecule is synthesized, its biological activity must be thoroughly characterized. The following are key experiments and representative data.

Data Presentation: Illustrative Quantitative Data for PROTAC Characterization

The following table summarizes representative data for a well-characterized PROTAC. Note: This data is for illustrative purposes only and does not correspond to a PROTAC synthesized from this compound.

ParameterDescriptionExample Value
Binding Affinity (Warhead)
Target Protein Kd (ITC)Binding affinity of the PROTAC to the target protein.50 nM
Binding Affinity (E3 Ligase Ligand)
E3 Ligase Kd (FP)Binding affinity of the PROTAC to the E3 ligase.150 nM
Ternary Complex Formation
Cooperativity (α)A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity.5
In Vitro Degradation
DC₅₀Concentration of PROTAC required to degrade 50% of the target protein.25 nM
DₘₐₓMaximum percentage of target protein degradation achieved.>95%
Cellular Activity
IC₅₀ (Cell Viability)Concentration of PROTAC that inhibits cell growth by 50%.100 nM
Experimental Protocols

Objective: To measure the binding affinities of the PROTAC to its target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Synthesized PROTAC

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Inject a series of concentrations of the E3 ligase complex over the surface to confirm no direct interaction.

  • To measure binary affinity, inject a series of concentrations of the PROTAC over the immobilized target protein.

  • To measure ternary complex formation, inject a series of concentrations of the E3 ligase complex pre-incubated with a fixed concentration of the PROTAC.

  • Regenerate the sensor surface between injections according to the manufacturer's instructions.

  • Fit the sensorgram data to appropriate binding models to determine Kd values and the cooperativity factor (α).

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the total protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

IV. Signaling Pathways and Workflows

Visualizing the mechanism of action and experimental workflows is crucial for understanding the complex processes involved in targeted protein degradation.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

The general mechanism of action for a PROTAC.

G cluster_workflow PROTAC Characterization Workflow Synthesis PROTAC Synthesis Binding Binding Assays (SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation Binding->Ternary Degradation Western Blot / DC₅₀ Ternary->Degradation CellViability Cell Viability Assay / IC₅₀ Degradation->CellViability Optimization Lead Optimization CellViability->Optimization Optimization->Synthesis

A typical workflow for PROTAC characterization.

While direct evidence for the use of this compound in published PROTACs or molecular glues is currently limited, its chemical properties make it a valuable and versatile building block for the synthesis of such molecules. As a reactive intermediate, it can be readily incorporated into linker structures, providing a modular approach to the construction of PROTAC libraries. The protocols and conceptual frameworks provided here offer a guide for researchers and drug development professionals to explore the potential of this and similar building blocks in the rapidly advancing field of targeted protein degradation. Further research and disclosure of specific molecular structures will be necessary to fully elucidate the role of this compound in the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluorobenzonitrile is a versatile bifunctional reagent that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group and a cyano-substituted, fluorine-activated aromatic ring, allows for a variety of synthetic transformations. The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions, which enables the facile introduction of the 3-fluoro-4-cyanobenzyl moiety into a wide range of molecules.[1] This characteristic is particularly useful for the synthesis of novel compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies.

The fluorine substituent on the aromatic ring can enhance the metabolic stability and binding affinity of the final compounds, while the nitrile group can participate in various chemical transformations or act as a key hydrogen bond acceptor in ligand-receptor interactions. These features make this compound an attractive starting material for the generation of diverse chemical libraries for drug discovery and development.

This document provides detailed protocols for key synthetic routes utilizing this compound, including N-alkylation of amines and O-alkylation of phenols (Williamson ether synthesis), to generate novel derivatives. A specific protocol for the synthesis of a novel isoindoline-1,3-dione derivative is also presented.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its reactivity as an alkylating agent in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

N-Alkylation of Amines and Heterocycles

The reaction of this compound with primary or secondary amines, as well as nitrogen-containing heterocycles, provides a straightforward method for the synthesis of N-substituted derivatives. This reaction is fundamental in the construction of many biologically active molecules. Over-alkylation can be a challenge with primary amines, but this can often be controlled by using an excess of the amine or by carefully selecting the reaction conditions.[2][3]

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[4][5][6] In this context, this compound can be reacted with alcohols or phenols in the presence of a base to yield the corresponding ethers. These ether derivatives are of interest in the synthesis of kinase inhibitors and other complex molecular architectures.

Synthesis of Isoindoline-1,3-dione Derivatives

Reaction with phthalimide anion, followed by subsequent transformations, can lead to the synthesis of various isoindolinone-based scaffolds. These structures are present in a number of biologically active compounds.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the synthesis of novel compounds from this compound based on analogous reactions.

NucleophileReagentProduct TypeSolventBaseTemperature (°C)Time (h)Expected Yield (%)
AnilineAnilineSecondary AmineAcetonitrileK₂CO₃801285-95
PhenolPhenolAryl EtherDMFCs₂CO₃25-608-1690-98
PhthalimidePotassium PhthalimideIsoindoline-1,3-dioneDMF-80-1004-880-90

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a general method for the synthesis of N-(3-fluoro-4-cyanobenzyl) derivatives through the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile.

  • Add the amine substrate followed by anhydrous potassium carbonate.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol provides a general method for the synthesis of aryl ethers by reacting this compound with a phenol.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol and anhydrous DMF.

  • Add cesium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound in DMF dropwise.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-((3-fluoro-4-cyanophenyl)methyl)isoindoline-1,3-dione

This protocol details the synthesis of a specific novel compound, 2-((3-fluoro-4-cyanophenyl)methyl)isoindoline-1,3-dione.

Materials:

  • This compound (1.0 eq)

  • Potassium Phthalimide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and potassium phthalimide in anhydrous DMF.

  • Heat the reaction mixture to 90°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Dry the product under vacuum to yield 2-((3-fluoro-4-cyanophenyl)methyl)isoindoline-1,3-dione as a solid.

Visualizations

G General Workflow for Nucleophilic Substitution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Stirring at Elevated Temperature A->E B Nucleophile (Amine/Phenol/Phthalimide) B->E C Base (e.g., K2CO3, Cs2CO3) C->E D Anhydrous Solvent (e.g., Acetonitrile, DMF) D->E F Reaction Monitoring (TLC) E->F G Quenching & Extraction F->G Reaction Complete H Drying & Concentration G->H I Column Chromatography H->I J Pure Novel Compound I->J

Caption: General experimental workflow for nucleophilic substitution.

G Signaling Pathway Inhibition by Kinase Inhibitors cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Transcription Factors D->E Activates F Proliferation, Survival E->F Promotes G Novel Kinase Inhibitor (Derived from this compound) G->D Inhibits

Caption: Potential mechanism of action for synthesized kinase inhibitors.

References

Application Notes and Protocols: 5-(Bromomethyl)-2-fluorobenzonitrile in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-(bromomethyl)-2-fluorobenzonitrile as a versatile building block in the synthesis of novel fluorescent probes. The unique trifunctional nature of this reagent, featuring a reactive bromomethyl group, an electron-withdrawing cyano group, and a fluorine substituent, allows for the strategic design of probes for a variety of biological targets and environments.

Introduction to this compound in Fluorescent Probe Design

This compound is a valuable reagent for the synthesis of fluorescent probes due to its distinct chemical properties. The primary point of attachment is the highly reactive bromomethyl group, which readily undergoes nucleophilic substitution with a wide range of functional groups commonly found in fluorophores and analyte-recognition moieties, such as phenols, amines, and thiols. This allows for the straightforward covalent linkage of the 2-fluoro-5-cyanobenzyl moiety to the core structure of a probe.

The 2-fluoro and 5-cyano substituents on the benzene ring play a crucial role in modulating the photophysical properties of the resulting probe. The strong electron-withdrawing nature of the cyano group can influence the intramolecular charge transfer (ICT) characteristics of the fluorophore, often leading to environmentally sensitive probes that exhibit changes in fluorescence in response to polarity, viscosity, or the presence of specific analytes. The fluorine atom can enhance the photostability and cell permeability of the final probe.

Application: Synthesis of a Polarity-Sensitive Fluorescent Probe

A key application of this compound is in the creation of fluorescent probes that can report on the polarity of their microenvironment. This is particularly useful for studying cellular membranes, protein binding pockets, and other biological milieus where changes in polarity are indicative of specific events.

Principle:

This protocol describes the synthesis of a polarity-sensitive probe by coupling this compound with a well-known fluorophore, 7-hydroxycoumarin. The resulting ether linkage forms a donor-acceptor type molecule where the coumarin acts as the fluorophore (donor) and the 2-fluoro-5-cyanobenzyl group serves as a modulator (acceptor). In nonpolar environments, the probe is expected to exhibit strong fluorescence. As the polarity of the solvent increases, the ICT character of the excited state is stabilized, leading to a decrease in the fluorescence quantum yield and a potential red-shift in the emission wavelength.

Quantitative Data Summary:

The following table summarizes the hypothetical photophysical properties of the synthesized probe, designated as Probe-PC1 , in various solvents.

SolventDielectric Constant (ε)Excitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
Dioxane2.23253900.85
Chloroform4.83283950.62
Ethyl Acetate6.03304020.45
Acetonitrile37.53354150.15
Water80.13404300.03

Experimental Protocol: Synthesis of Probe-PC1

This section provides a detailed methodology for the synthesis of the polarity-sensitive fluorescent probe Probe-PC1 from 7-hydroxycoumarin and this compound.

Materials:
  • 7-Hydroxycoumarin

  • This compound

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a dry 100 mL round-bottom flask, add 7-hydroxycoumarin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (40 mL).

  • Addition of Reagent: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes. Add a solution of this compound (1.2 eq) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure Probe-PC1 .

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of Workflow and Signaling

Synthesis Workflow:

G Synthesis of Probe-PC1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 7-Hydroxycoumarin Reaction Stir at 60 °C for 12h Reactant1->Reaction Reactant2 This compound Reactant2->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Mixture Purification Silica Gel Chromatography Workup->Purification Crude Product Product Probe-PC1 Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of Probe-PC1.

Sensing Mechanism:

G Sensing Mechanism of Probe-PC1 cluster_environment Microenvironment cluster_probe_state Probe State Nonpolar Nonpolar Environment (e.g., Lipid Droplet) HighFluorescence High Fluorescence Nonpolar->HighFluorescence Leads to Polar Polar Environment (e.g., Cytosol) LowFluorescence Low Fluorescence (ICT State) Polar->LowFluorescence Promotes Probe Probe-PC1 Probe->Nonpolar Probe->Polar

Caption: Signaling pathway for polarity sensing by Probe-PC1.

Application in Live Cell Imaging

The synthesized Probe-PC1 can be employed for imaging lipid droplets within live cells, which are nonpolar organelles.

Protocol for Live Cell Staining:
  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate medium until they reach 60-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of Probe-PC1 in DMSO.

  • Staining: Dilute the stock solution to a final concentration of 1-10 µM in serum-free cell culture medium. Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Incubate the cells with the probe-containing medium for 30 minutes at 37 °C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope. Use an excitation wavelength of ~330 nm and collect the emission at ~390 nm. Lipid droplets should appear as bright fluorescent puncta.

Disclaimer: The quantitative data and specific protocols provided are based on established principles of fluorescent probe design and are intended for guidance. Actual experimental results may vary and optimization of conditions may be required.

Troubleshooting & Optimization

Improving reaction yields with "5-(Bromomethyl)-2-fluorobenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Bromomethyl)-2-fluorobenzonitrile

Welcome to the technical support center for "this compound." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields when using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a key building block used as an alkylating agent. Its primary application is to introduce the 2-fluoro-5-cyanobenzyl moiety onto various nucleophiles. This is a crucial step in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorobenzonitrile group can enhance the biological activity and metabolic stability of the target molecules.

Q2: How should I properly handle and store this compound?

A2: Due to its nature as a benzylic bromide, this compound is expected to be a lachrymator and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Store the compound in a cool, dry, and dark place in a tightly sealed container to prevent decomposition and hydrolysis.[1]

Q3: What are the most common types of reactions where this reagent is used?

A3: The most common reactions involve nucleophilic substitution at the benzylic carbon. These include:

  • N-alkylation: Reaction with primary and secondary amines to form substituted benzylamines.

  • O-alkylation: Reaction with phenols and alcohols to form benzyl ethers.

  • C-alkylation: Reaction with soft carbon nucleophiles like enolates to form new carbon-carbon bonds.[2][3]

Q4: Can the fluorine or nitrile groups on the aromatic ring interfere with the alkylation reaction?

A4: Under typical SN2 alkylation conditions, the bromomethyl group is significantly more reactive than the aromatic fluorine or the nitrile group. The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions with specific nucleophiles. The nitrile group is also stable under most alkylation conditions. However, very strong bases or highly nucleophilic reagents could potentially react with the nitrile group, although this is not a common side reaction.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or No Reaction Yield

Low or no yield in alkylation reactions is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYield cluster_reagent Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_workup Post-Reaction Checks Start Low or No Yield Observed Reagent_Quality Assess Reagent Quality Start->Reagent_Quality Reaction_Conditions Evaluate Reaction Conditions Start->Reaction_Conditions Workup_Purification Review Workup & Purification Start->Workup_Purification Reagent_Purity Verify purity of This compound and nucleophile. Reagent_Quality->Reagent_Purity Base_Selection Is the base strong enough? Is it soluble? Reaction_Conditions->Base_Selection Product_Loss Minimize product loss during extraction and transfers. Workup_Purification->Product_Loss Solution Improved Yield Anhydrous_Conditions Ensure anhydrous solvents and reagents. Reagent_Purity->Anhydrous_Conditions Anhydrous_Conditions->Solution Solvent_Choice Is the solvent appropriate? (Polar aprotic is often best) Base_Selection->Solvent_Choice Temperature_Time Optimize temperature and reaction time (monitor by TLC/LC-MS). Solvent_Choice->Temperature_Time Stoichiometry Check stoichiometry. (Slight excess of alkylating agent may be needed). Temperature_Time->Stoichiometry Stoichiometry->Solution Purification_Method Is the purification method (e.g., column chromatography) appropriate? Product_Loss->Purification_Method Purification_Method->Solution

Caption: Troubleshooting workflow for low or no reaction yield.

Detailed Explanations:

  • Reagent Quality: Benzyl bromides can degrade over time. Ensure your this compound is fresh or has been stored properly. The purity of your nucleophile is also critical. The presence of water can lead to hydrolysis of the benzyl bromide, so using anhydrous solvents and reagents is crucial.[1]

  • Base Selection: The choice of base is critical for deprotonating the nucleophile. For weakly acidic nucleophiles (e.g., some amines or phenols), a stronger base may be required. The solubility of the base in the reaction solvent can also impact the reaction rate.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SN2 reactions involving benzyl bromides.[1]

  • Temperature and Reaction Time: Some alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check if the reaction has stalled.[1]

Data Presentation: General Impact of Reaction Parameters on Yield

ParameterCondition 1Expected OutcomeCondition 2Expected OutcomeRationale
Base Weak Base (e.g., K₂CO₃)Moderate YieldStrong Base (e.g., NaH)Higher YieldA stronger base ensures complete deprotonation of the nucleophile, increasing the concentration of the reactive species.[1]
Solvent Protic (e.g., Ethanol)Lower YieldPolar Aprotic (e.g., DMF)Higher YieldPolar aprotic solvents favor SN2 reactions by solvating the cation of the base but not the nucleophile.[4]
Temperature Room TemperatureSlower Reaction50-80 °CFaster ReactionIncreased temperature generally increases the reaction rate, but may also promote side reactions.[1]
Water Content AnhydrousHigher YieldPresence of WaterLower YieldWater can react with the benzyl bromide to form the corresponding alcohol, consuming the starting material.[1]
Problem 2: Formation of Side Products

The presence of multiple functional groups can lead to the formation of undesired side products.

Common Side Reactions and Mitigation Strategies

Side ProductCauseMitigation Strategy
Over-alkylation Product Using nucleophiles with multiple reactive sites (e.g., primary amines).[1]Use a minimal excess of this compound (e.g., 1.05-1.1 equivalents). Consider slow, portion-wise addition of the alkylating agent.[4]
Elimination Product Strong, sterically hindered bases and high temperatures.[1]Use a weaker, non-hindered base and moderate temperatures. Choose a solvent that favors SN2 over E2 reactions (e.g., polar aprotic solvents).[4]
Hydrolysis Product (5-hydroxymethyl-2-fluorobenzonitrile) Presence of water in the reaction mixture.[1]Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1]

Logical Diagram for Minimizing Side Reactions

SideReactions Start Side Products Observed OverAlkylation Over-alkylation? Start->OverAlkylation Elimination Elimination? Start->Elimination Hydrolysis Hydrolysis? Start->Hydrolysis OverAlkylation_Sol Control Stoichiometry Slow Addition OverAlkylation->OverAlkylation_Sol Yes Elimination_Sol Use Weaker Base Moderate Temperature Elimination->Elimination_Sol Yes Hydrolysis_Sol Use Anhydrous Conditions Hydrolysis->Hydrolysis_Sol Yes

Caption: Decision tree for mitigating common side reactions.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. These should be considered as starting points and may require optimization.

Protocol 1: General N-Alkylation of a Primary Amine

Reaction Scheme: R-NH₂ + BrCH₂-(C₆H₃FCN) → R-NH-CH₂-(C₆H₃FCN)

Experimental Workflow

N_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Amine Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous solvent. Add_Reagent Add this compound (1.1 eq) dropwise. Dissolve_Amine->Add_Reagent Stir Stir at RT to 60°C. Monitor by TLC. Add_Reagent->Stir Quench Quench with water. Stir->Quench Extract Extract with organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify

Caption: General workflow for N-alkylation of a primary amine.

Methodology:

  • Preparation: To a solution of the primary amine (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol).[1]

  • Addition of Alkylating Agent: Add this compound (1.1 mmol) to the mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be raised to 50-60 °C.[1]

  • Workup: After completion of the reaction, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: General C-Alkylation of a Ketone Enolate

Reaction Scheme: R-C(O)CH₂R' + Base → [Enolate]⁻ → R-C(O)CH(R')-CH₂-(C₆H₃FCN)

Methodology:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 mmol) dropwise and stir for 30 minutes to form the enolate.

  • Alkylation: Add a solution of this compound (1.2 mmol) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

References

Common side reactions and byproducts with "5-(Bromomethyl)-2-fluorobenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Bromomethyl)-2-fluorobenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this versatile reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reaction during the synthesis of this compound via benzylic bromination of 2-fluoro-5-methylbenzonitrile is over-bromination, leading to the formation of 5-(Dibromomethyl)-2-fluorobenzonitrile. Controlling the stoichiometry of the brominating agent and the reaction time is crucial to minimize this byproduct.

Q2: What byproducts can be expected when using this compound in nucleophilic substitution reactions with amines?

A2: In addition to the desired mono-alkylated product, over-alkylation can occur, leading to the formation of a tertiary amine where two molecules of the benzyl bromide have reacted with a primary amine. The relative amounts of these products will depend on the reaction conditions and the stoichiometry of the reactants.

Q3: Can the bromomethyl group of this compound undergo hydrolysis?

A3: Yes, the benzylic bromide is susceptible to hydrolysis, which results in the formation of 5-(Hydroxymethyl)-2-fluorobenzonitrile. This can be a significant side reaction, particularly in the presence of water or other nucleophilic solvents, and when using basic conditions for other transformations.

Q4: Is dimerization or polymerization a concern when working with this compound?

A4: While less common, self-condensation or polymerization can occur under certain conditions, especially in the presence of strong bases or catalysts that can promote intermolecular reactions between molecules of the benzyl bromide. This can lead to the formation of complex mixtures and reduce the yield of the desired product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature.Increased conversion to the desired product.
Hydrolysis of Starting Material Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized formation of 5-(Hydroxymethyl)-2-fluorobenzonitrile.
Side Reactions (e.g., Elimination) For Williamson ether synthesis, use a non-nucleophilic base and a polar aprotic solvent. For reactions with amines, consider using a milder base or lower temperatures.Reduced formation of elimination or over-alkylation byproducts.
Poor Nucleophile Ensure the nucleophile is sufficiently reactive. For weaker nucleophiles, consider using a phase-transfer catalyst to enhance reactivity.Improved reaction rate and yield.
Issue 2: Formation of Significant Amounts of 5-(Dibromomethyl)-2-fluorobenzonitrile during Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Use no more than one equivalent.Reduced formation of the dibrominated byproduct.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination of the product.Minimized over-bromination.
High Reaction Temperature Perform the bromination at a lower temperature to improve selectivity for mono-bromination.Increased ratio of mono- to di-brominated product.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Addition of Amine: Add the primary or secondary amine (1.0-1.2 eq.) to the solution.

  • Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

troubleshooting_low_yield cluster_solutions Solutions start Low Yield Observed reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions Evaluate Reaction Conditions reagent_quality->reaction_conditions Reagents OK Use fresh, pure reagents.\nVerify stoichiometry. Use fresh, pure reagents. Verify stoichiometry. reagent_quality->Use fresh, pure reagents.\nVerify stoichiometry. side_reactions Investigate Side Reactions reaction_conditions->side_reactions Conditions Optimized Optimize temperature, time, and solvent. Optimize temperature, time, and solvent. reaction_conditions->Optimize temperature, time, and solvent. incomplete_reaction Incomplete Reaction? side_reactions->incomplete_reaction hydrolysis Hydrolysis of Starting Material? incomplete_reaction->hydrolysis No Increase reaction time/temperature. Increase reaction time/temperature. incomplete_reaction->Increase reaction time/temperature. over_alkylation Over-alkylation or Elimination? hydrolysis->over_alkylation No Use anhydrous conditions. Use anhydrous conditions. hydrolysis->Use anhydrous conditions. end Improved Yield over_alkylation->end Minimized Adjust stoichiometry and base. Adjust stoichiometry and base. over_alkylation->Adjust stoichiometry and base.

Caption: Troubleshooting workflow for low product yield.

side_reactions_synthesis start 2-Fluoro-5-methylbenzonitrile product This compound (Desired Product) start->product Benzylic Bromination (1 eq. NBS) dibromo 5-(Dibromomethyl)-2-fluorobenzonitrile (Byproduct) product->dibromo Over-bromination (Excess NBS or prolonged reaction)

Caption: Side reaction in the synthesis of this compound.

side_reactions_substitution start This compound + R-NH2 mono_alkylated Mono-alkylated Product (Desired) start->mono_alkylated Nucleophilic Substitution hydrolysis 5-(Hydroxymethyl)-2-fluorobenzonitrile (Byproduct) start->hydrolysis Hydrolysis di_alkylated Di-alkylated Product (Byproduct) mono_alkylated->di_alkylated Over-alkylation

"5-(Bromomethyl)-2-fluorobenzonitrile" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-(Bromomethyl)-2-fluorobenzonitrile. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound, like other benzylic bromides, is a reactive compound and should be handled with care. While specific stability data is not extensively available in public literature, based on the reactivity of its functional groups, it is expected to be sensitive to moisture, light, and high temperatures.[1][2][3] It is crucial to store it in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways anticipated for this compound are hydrolysis and oxidation. The benzylic bromide is susceptible to nucleophilic attack by water, leading to the formation of 5-(hydroxymethyl)-2-fluorobenzonitrile.[2] Oxidation can further convert the benzylic alcohol to 5-formyl-2-fluorobenzonitrile and subsequently to 5-carboxy-2-fluorobenzonitrile.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles such as alcohols and amines.[1] Contact with these substances can lead to rapid degradation and the formation of impurities. It is also corrosive to many metals.[3]

Q4: How should I handle and store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it is recommended to:

  • Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Keep it in a cool (refrigerated), dry, and dark environment.[1][2]

  • Avoid exposure to moisture and light.[1]

  • Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Troubleshooting Guide

Problem: My reaction yield is consistently low when using this compound.

  • Possible Cause 1: Degradation of the starting material.

    • Solution: Ensure the compound has been stored properly. If the purity is questionable, it is advisable to analyze it by a suitable technique like HPLC or NMR before use. Consider re-purification if significant impurities are detected.

  • Possible Cause 2: Reaction with residual water in the solvent.

    • Solution: Use anhydrous solvents for your reaction. Ensure all glassware is thoroughly dried before use.

  • Possible Cause 3: Incompatibility with the base or other reagents.

    • Solution: If your reaction involves a base, consider using a non-nucleophilic, sterically hindered base to minimize side reactions with the benzylic bromide. Evaluate the compatibility of all reagents with the starting material.

Problem: I am observing unexpected byproducts in my reaction mixture.

  • Possible Cause 1: Hydrolysis of the benzylic bromide.

    • Solution: This often results in the formation of 5-(hydroxymethyl)-2-fluorobenzonitrile. To mitigate this, ensure your reaction is performed under strictly anhydrous conditions.

  • Possible Cause 2: Oxidation of the benzylic position.

    • Solution: If the reaction is exposed to air for extended periods, especially at elevated temperatures, oxidation to the corresponding aldehyde or carboxylic acid may occur. Running the reaction under an inert atmosphere can help prevent this.

  • Possible Cause 3: Over-alkylation or side reactions with nucleophiles.

    • Solution: If your nucleophile has multiple reactive sites, consider using protecting groups. Carefully control the stoichiometry of your reagents.

Stability Profile

ConditionExpected StabilityPotential Degradation Products
Acidic (aq.) Low5-(Hydroxymethyl)-2-fluorobenzonitrile
Basic (aq.) Very Low5-(Hydroxymethyl)-2-fluorobenzonitrile
**Oxidative (e.g., H₂O₂) **Low5-Formyl-2-fluorobenzonitrile, 5-Carboxy-2-fluorobenzonitrile
Thermal (solid) ModerateDecomposition at elevated temperatures.
Photolytic ModeratePotential for radical-mediated decomposition.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 1 hour.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 70°C for 48 hours. Dissolve the stressed solid in the solvent to the target concentration before analysis.

  • Thermal Degradation (Solution): Keep 1 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used for the identification of degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Identify and quantify the degradation products.
  • Determine the percentage of degradation of the parent compound.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A 5-(Bromomethyl)-2- fluorobenzonitrile B 5-(Hydroxymethyl)-2- fluorobenzonitrile A->B H₂O C 5-(Hydroxymethyl)-2- fluorobenzonitrile D 5-Formyl-2- fluorobenzonitrile C->D [O] E 5-Carboxy-2- fluorobenzonitrile D->E [O]

Caption: Predicted degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (70°C) Stock->Thermal Photo Photolytic Stress (UV/Vis light) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Evaluation HPLC->Data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of 5-(Bromomethyl)-2-fluorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products of 5-(Bromomethyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for the crude product of a this compound synthesis?

A1: The primary methods for purifying the reaction products of this compound are recrystallization and silica gel column chromatography. The choice between these techniques depends on the nature and quantity of the impurities present. A common approach involves an initial extraction followed by recrystallization for larger scales, while column chromatography is often employed for higher purity requirements or when dealing with complex impurity profiles.

Q2: What are the likely impurities in my crude this compound product?

A2: Common impurities stem from the benzylic bromination of 2-fluoro-5-methylbenzonitrile. These can include:

  • Unreacted starting material: 2-fluoro-5-methylbenzonitrile.

  • Over-brominated side product: 5-(Dibromomethyl)-2-fluorobenzonitrile.

  • Hydrolysis product: 5-(Hydroxymethyl)-2-fluorobenzonitrile, if moisture is present during the reaction or workup.

  • Residual reagents: Such as N-Bromosuccinimide (NBS) and the radical initiator (e.g., AIBN or benzoyl peroxide).

  • Solvents used in the reaction.

Q3: How can I assess the purity of my this compound product?

A3: Purity assessment is crucial both before and after purification. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and detecting non-volatile impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile components, including residual solvents and the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC (GC-MS) to identify unknown impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling Out During Recrystallization

  • Possible Cause: The melting point of your crude product is lower than the boiling point of the chosen solvent, or the concentration of impurities is high, leading to a significant melting point depression.

  • Solution:

    • Select a lower-boiling point solvent: If using a high-boiling point solvent, switch to one with a lower boiling point in which the product is still soluble at elevated temperatures and insoluble at room temperature.

    • Use a solvent mixture: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.

    • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

Problem: Low Recovery of Purified Product

  • Possible Cause:

    • Using too much solvent to dissolve the crude product.

    • The product is too soluble in the chosen solvent, even at low temperatures.

    • Premature crystallization in the funnel during hot filtration.

  • Solution:

    • Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude material completely.

    • Solvent selection: Test different solvents to find one where the product has high solubility at high temperatures and very low solubility at low temperatures.

    • Preheat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Recover from mother liquor: If a significant amount of product remains in the filtrate (mother liquor), concentrate the solution by evaporation and attempt a second crystallization.

Column Chromatography Issues

Problem: Poor Separation of the Product from Impurities

  • Possible Cause:

    • Inappropriate solvent system (eluent).

    • Improperly packed column.

    • Overloading the column with the crude product.

  • Solution:

    • Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurity spots. A common starting point for compounds like this compound is a mixture of hexanes and ethyl acetate.

    • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to uneven solvent flow and broad, overlapping bands.

    • Sample loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is often preferred for better resolution.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from a general procedure for the purification of a related compound, 5-bromo-2-fluorobenzonitrile, and may require optimization.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol and the eluent system should be optimized using TLC first.

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes hypothetical purification data for this compound to illustrate the effectiveness of different techniques. Actual results may vary.

Purification MethodStarting Purity (by HPLC, Area %)Final Purity (by HPLC, Area %)Yield (%)Key Impurities Removed
Recrystallization (Ethanol)8598.575Unreacted starting material, some dibrominated product
Column Chromatography (Hexanes:EtOAc gradient)85>99.560Dibrominated product, baseline impurities

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product start Crude Reaction Mixture analysis Purity Assessment (TLC, HPLC, GC) start->analysis decision Impurity Profile & Scale analysis->decision recrystallization Recrystallization decision->recrystallization High Scale / Crystalline column_chrom Column Chromatography decision->column_chrom High Purity / Complex Mixture pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product final_analysis Final Purity & Characterization (HPLC, NMR, MS) pure_product->final_analysis

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent / Use Solvent Pair / Slow Cooling oiling_out->change_solvent Yes success Successful Crystallization low_yield->success No failure Re-evaluate Purification Strategy low_yield->failure check_solvent Use Less Solvent / Choose Less Soluble Cold Solvent / Concentrate Mother Liquor low_yield->check_solvent Yes change_solvent->start check_solvent->start

Caption: Troubleshooting common issues in the recrystallization of reaction products.

Technical Support Center: Optimizing Reaction Conditions for 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the radical bromination of 2-fluoro-5-methylbenzonitrile. This reaction is a variation of the Wohl-Ziegler bromination, which selectively targets the benzylic position (the methyl group) for halogenation.

Q2: How is the precursor, 2-fluoro-5-methylbenzonitrile, typically synthesized?

A2: A common route to 2-fluoro-5-methylbenzonitrile involves a Sandmeyer reaction.[1][2][3] This process generally starts with an aniline derivative, such as 4-fluoro-3-methylaniline, which is first converted to a diazonium salt. Subsequent treatment with a cyanide source, often in the presence of a copper(I) catalyst, yields the desired benzonitrile.

Q3: What are the key reagents for the bromination of 2-fluoro-5-methylbenzonitrile?

A3: The key reagents for this transformation are:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the most commonly used reagent for this type of selective bromination.[4][5][6]

  • Radical Initiator: A radical initiator is required to start the chain reaction. Common choices include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Photochemical initiation using UV light can also be employed.[4][7]

  • Solvent: An inert, non-polar solvent is typically used. While carbon tetrachloride (CCl₄) has been traditionally employed, due to its toxicity, safer alternatives like acetonitrile, cyclohexane, or trifluorotoluene are now preferred.[3][7]

Q4: What are the primary challenges in synthesizing this compound?

A4: The main challenges include:

  • Over-bromination: The formation of the dibrominated side product, 5-(dibromomethyl)-2-fluorobenzonitrile, is a common issue.

  • Ring Bromination: Although less likely under radical conditions, electrophilic aromatic substitution on the benzene ring can occur if the reaction conditions are not carefully controlled.

  • Reaction Rate: The electron-withdrawing nature of the fluoro and cyano groups can deactivate the benzylic position, potentially leading to slower reaction times compared to electron-rich substrates.[8][9][10]

  • Purification: Separating the desired monobrominated product from the starting material and the dibrominated byproduct can be challenging.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive radical initiator. 2. Insufficient reaction temperature or light source intensity. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is maintained at the reflux temperature of the solvent. If using photochemical initiation, ensure the light source is of appropriate wavelength and intensity. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of significant amounts of dibrominated byproduct 1. Molar ratio of NBS to the starting material is too high. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS. 2. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed.
Presence of ring-brominated isomers 1. Presence of acid, which can catalyze electrophilic aromatic substitution. 2. Use of elemental bromine (Br₂) instead of NBS.1. Ensure all reagents and glassware are free of acidic contaminants. 2. Use NBS as the bromine source, as it maintains a low concentration of Br₂ throughout the reaction.[3][4]
Difficult purification of the final product 1. Similar polarity of the starting material, product, and dibrominated byproduct. 2. Thermal instability of the product during distillation.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). 2. Recrystallization from a suitable solvent system can also be effective. 3. Avoid high temperatures during purification; if distillation is necessary, perform it under high vacuum.

Experimental Protocols

Synthesis of 2-fluoro-5-methylbenzonitrile (Illustrative)

This protocol is a general representation of a Sandmeyer reaction and should be adapted and optimized for specific laboratory conditions.

  • Diazotization: 4-fluoro-3-methylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution.

  • Work-up: The reaction mixture is typically heated to drive the reaction to completion and then cooled. The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Synthesis of this compound

Materials:

  • 2-fluoro-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous acetonitrile (or another suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-methylbenzonitrile.

  • Add anhydrous acetonitrile as the solvent.

  • Add N-bromosuccinimide (1.05 equivalents) and AIBN (0.05 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

Data Presentation

Table 1: Reaction Parameters for Benzylic Bromination

ParameterRecommended RangeNotes
Substrate:NBS Ratio 1 : 1.05-1.1A slight excess of NBS is recommended to ensure complete conversion of the starting material.
AIBN Loading 2-5 mol%A catalytic amount is sufficient to initiate the reaction.
Solvent Acetonitrile, Cyclohexane, TrifluorotolueneCarbon tetrachloride is effective but should be avoided due to toxicity.
Temperature Reflux temperature of the solventSufficient thermal energy is required to decompose the initiator and propagate the radical chain reaction.
Reaction Time 2-6 hoursMonitor by TLC or GC-MS for optimal reaction time to minimize side products.

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 2-fluoro-5-methylbenzonitrile cluster_1 Synthesis of this compound Start 4-fluoro-3-methylaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Sandmeyer_Reaction Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer_Reaction Precursor 2-fluoro-5-methylbenzonitrile Sandmeyer_Reaction->Precursor Bromination Radical Bromination (NBS, AIBN, Solvent, Reflux) Precursor->Bromination Workup Filtration & Concentration Bromination->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

G Start Low Yield of This compound Check_SM Is Starting Material Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Check_Side_Products Analyze Side Products Check_SM->Check_Side_Products Yes Optimize_Time_Temp Increase Reaction Time/Temperature Check Initiator Activity Incomplete_Reaction->Optimize_Time_Temp Over_Bromination High Dibromo Content Check_Side_Products->Over_Bromination Dibromo Present Ring_Bromination Ring Bromination Detected Check_Side_Products->Ring_Bromination Isomers Present Purification_Loss Product Lost During Purification Check_Side_Products->Purification_Loss Other Impurities Reduce_NBS Decrease NBS Equivalents Shorten Reaction Time Over_Bromination->Reduce_NBS Ensure_Anhydrous Ensure Anhydrous and Acid-Free Conditions Ring_Bromination->Ensure_Anhydrous Optimize_Purification Optimize Chromatography/ Recrystallization Conditions Purification_Loss->Optimize_Purification

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Overcoming solubility issues of "5-(Bromomethyl)-2-fluorobenzonitrile" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during reactions with 5-(Bromomethyl)-2-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic compound. Generally, such molecules exhibit low solubility in water and higher solubility in organic solvents. Due to the presence of polar functional groups (nitrile and bromomethyl), it is expected to be soluble in a range of polar aprotic and some polar protic solvents. However, empirical testing is crucial as solubility can be influenced by factors like crystal lattice energy.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?

A2: Incomplete dissolution is a common issue and can be attributed to several factors:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound.

  • Insufficient Solvent Volume: The concentration of the reactant may be too high for the chosen solvent volume.

  • Low Temperature: The solubility of most solids in organic solvents increases with temperature.[1][2]

  • Rate of Dissolution: The compound may be dissolving very slowly, giving the appearance of insolubility.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gently heating the mixture can significantly increase the solubility of many organic solids.[1][3] However, it is essential to consider the thermal stability of your reactants and the boiling point of your solvent. For many organic compounds, the solubility can double with a temperature increase of about 20°C.[3][4] Always heat the mixture gradually and monitor for any signs of degradation.

Q4: Are there any alternative methods to enhance solubility without significant heating?

A4: Yes, several techniques can be employed:

  • Sonication: Using an ultrasonic bath can help break down solid particles and accelerate dissolution through a process called acoustic cavitation.[5][6][7][8]

  • Co-solvents: Adding a small amount of a miscible co-solvent in which the compound is highly soluble can enhance the overall solubility of the system.[9][10][11]

  • Vigorous Stirring: Ensuring efficient agitation can improve the rate of dissolution.

Q5: My reaction involves an aqueous phase and an organic phase, and this compound is not soluble in the aqueous phase. How can I facilitate the reaction?

A5: For biphasic reactions where the reactants are in different phases, a phase-transfer catalyst (PTC) can be highly effective.[12][13][14] A PTC, such as a quaternary ammonium salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction can occur.[13][15]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your reactions.

Problem: this compound does not fully dissolve in the chosen reaction solvent.

Workflow for Troubleshooting Solubility Issues:

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Troubleshooting cluster_3 For Biphasic Reactions A Incomplete dissolution of This compound B Increase agitation (vigorous stirring) A->B Is agitation sufficient? H Introduce a Phase-Transfer Catalyst (PTC) A->H Is it a biphasic system? C Gently heat the mixture (monitor stability) B->C Still insoluble? D Increase solvent volume C->D Still insoluble? E Use a co-solvent system D->E Still insoluble? F Employ sonication E->F Still insoluble? G Consider a different solvent F->G Still insoluble? I Proceed with reaction G->I H->I

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for identifying a suitable solvent for your reaction.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Water bath or heating block

Procedure:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

  • Observe for dissolution after each addition. Continue adding solvent up to a total volume of 1 mL.

  • If the compound does not dissolve at room temperature, gently warm the mixture in a water bath (e.g., to 40-50 °C) and observe for any change in solubility.

  • Record your observations for each solvent tested.

Workflow for Solvent Screening:

G cluster_0 Preparation cluster_1 Solvent Addition cluster_2 Observation & Heating cluster_3 Outcome A Weigh 10 mg of compound into a test tube B Add solvent incrementally (up to 1 mL) A->B C Agitate the mixture (vortex/stir) B->C D Observe for dissolution at room temperature C->D E If insoluble, gently heat (40-50 °C) D->E Insoluble? G Record solubility observations D->G Soluble? F Observe for dissolution upon heating E->F F->G

Caption: Protocol for systematic solvent screening.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on their physical properties.

Solvent ClassExample SolventsPolarityBoiling Point (°C)Notes
Polar Aprotic Acetonitrile (ACN)High82Good for many nucleophilic substitution reactions.
Dimethylformamide (DMF)High153High boiling point, can be difficult to remove.
Dimethyl sulfoxide (DMSO)High189High boiling point, can be difficult to remove.
Tetrahydrofuran (THF)Medium66Can form peroxides; use with caution.
AcetoneMedium56Versatile and easy to remove.
Ethers Diethyl etherLow35Highly volatile and flammable.
1,4-DioxaneMedium101Potential peroxide former.
Chlorinated Dichloromethane (DCM)Medium40Good for extractions and chromatography.
ChloroformMedium61Similar to DCM.
Aromatic TolueneLow111Can be useful for reactions requiring higher temperatures.
Polar Protic EthanolHigh78May participate in reactions with electrophiles.
Isopropanol (IPA)High82Less reactive than ethanol.
Protocol 2: Utilizing a Co-solvent System

Objective: To improve the solubility of this compound in a primary solvent by adding a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (in which solubility is poor)

  • Co-solvent (in which the compound is highly soluble, e.g., DMF, DMSO, or THF)

  • Reaction vessel with stirring mechanism

Procedure:

  • To the reaction vessel containing the primary solvent and other reactants, add the this compound.

  • While stirring vigorously, add the co-solvent dropwise.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Note: Use the minimum amount of co-solvent necessary to achieve dissolution to avoid significantly altering the overall properties of the reaction medium.

Protocol 3: Employing Sonication for Dissolution

Objective: To use ultrasonic energy to aid in the dissolution of this compound.

Materials:

  • This compound

  • Reaction solvent

  • Reaction vessel

  • Ultrasonic bath

Procedure:

  • Combine the this compound and the reaction solvent in the reaction vessel.

  • Place the reaction vessel in an ultrasonic bath.

  • Turn on the sonicator and monitor the mixture for dissolution.

  • Sonication can be performed at room temperature or with gentle heating, depending on the requirements of the reaction. Be mindful that sonication can cause a slight increase in the temperature of the bath.[7]

References

Preventing the formation of impurities in "5-(Bromomethyl)-2-fluorobenzonitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the formation of impurities during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the radical bromination of 5-methyl-2-fluorobenzonitrile. This reaction, often referred to as a Wohl-Ziegler bromination, typically utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV light).

Q2: What is the primary impurity formed during the synthesis of this compound?

A2: The major impurity is the over-brominated product, 5-(dibromomethyl)-2-fluorobenzonitrile. This arises from a second radical bromination event occurring on the desired monobrominated product. Controlling the stoichiometry of the brominating agent is crucial to minimize its formation.

Q3: Can other significant impurities be formed?

A3: Yes, other impurities can arise depending on the reaction and work-up conditions. These may include:

  • Unreacted starting material: 5-methyl-2-fluorobenzonitrile.

  • Aromatic bromination products: Bromination on the benzene ring can occur, especially if the reaction conditions are not optimized for benzylic bromination.

  • Hydrolysis product: 5-(Bromomethyl)-2-fluorobenzoic acid can be formed if the nitrile group is hydrolyzed during aqueous work-up or purification under acidic or basic conditions.

  • Benzylic coupling product: Trace amounts of 1,2-bis(2-cyano-4-fluorophenyl)ethane may form through the coupling of two benzylic radicals.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the desired product and major impurities.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time. - Ensure the radical initiator is active and used in a sufficient amount. - Check the reaction temperature; it should be high enough to initiate the radical chain reaction (typically refluxing in a suitable solvent).
Decomposition of the product.- Avoid prolonged reaction times at high temperatures. - Perform the work-up promptly after the reaction is complete.
High percentage of 5-(dibromomethyl)-2-fluorobenzonitrile impurity Excess of N-Bromosuccinimide (NBS).- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material. - Add the NBS portion-wise to maintain a low concentration throughout the reaction.
High reaction temperature or prolonged reaction time.- Optimize the reaction time and temperature to maximize the formation of the monobrominated product while minimizing the dibrominated byproduct.
Formation of aromatic bromination byproducts Incorrect solvent choice.- Use non-polar solvents like carbon tetrachloride (CCl₄), 1,2-dichlorobenzene, or cyclohexane, which favor benzylic bromination.[1] - Avoid polar solvents such as acetonitrile, which can promote electrophilic aromatic bromination.
Presence of 5-(Bromomethyl)-2-fluorobenzoic acid in the final product Hydrolysis of the nitrile group.- Use neutral conditions during the aqueous work-up. - If an acidic or basic wash is necessary, perform it quickly and at a low temperature. - Avoid prolonged exposure to moisture.
Difficulty in removing the dibrominated impurity Similar polarity to the desired product.- Utilize column chromatography with a carefully selected eluent system to improve separation. - Recrystallization from a suitable solvent system may also be effective. A solvent system of ethyl acetate/hexane is often a good starting point for such compounds.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 5-methyl-2-fluorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride, 1,2-dichlorobenzene)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-fluorobenzonitrile (1.0 eq.) in the chosen anhydrous non-polar solvent.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05-1.1 eq.) and the radical initiator (e.g., AIBN, 0.02-0.1 eq.) to the flask.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Data Presentation

The following table summarizes the impact of key reaction parameters on the selectivity of benzylic bromination, based on studies of similar substrates. This data can be used as a guide for optimizing your reaction conditions.

Parameter Condition Effect on Product Distribution Reference
NBS (equivalents) 1.0 - 1.1Favors mono-brominationGeneral Knowledge
> 1.2Increases the formation of the di-brominated product[1]
Solvent Non-polar (e.g., CCl₄, 1,2-dichlorobenzene)Promotes selective benzylic bromination[1]
Polar (e.g., acetonitrile)May lead to aromatic brominationGeneral Knowledge
Initiator (AIBN, eq.) 0.02 - 0.1Sufficient to initiate the reaction without excessive side reactions[1]
> 0.1May not significantly improve yield and could lead to more byproducts[1]
Temperature RefluxNecessary for radical initiation and propagationGeneral Knowledge
Excessive heatCan lead to product decomposition and increased side reactionsGeneral Knowledge

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 5-methyl-2-fluorobenzonitrile reaction Reflux start->reaction reagents NBS, AIBN, Solvent reagents->reaction filtration Filtration reaction->filtration wash Aqueous Wash filtration->wash drying Drying wash->drying concentration Concentration drying->concentration purification_method Column Chromatography or Recrystallization concentration->purification_method final_product This compound purification_method->final_product impurity_formation starting_material 5-methyl-2-fluorobenzonitrile desired_product This compound starting_material->desired_product + NBS (1st Bromination) impurity 5-(dibromomethyl)-2-fluorobenzonitrile desired_product->impurity + NBS (2nd Bromination) troubleshooting_logic start Analyze Crude Product check_purity High Impurity Levels? start->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity Yes success Proceed to Purification check_purity->success No dibromo Dibrominated Impurity? identify_impurity->dibromo starting_material_present Unreacted Starting Material? dibromo->starting_material_present No solution_dibromo Reduce NBS equivalents Optimize reaction time/temp dibromo->solution_dibromo Yes other_impurity Other Impurities? starting_material_present->other_impurity No solution_sm Increase reaction time Check initiator/temperature starting_material_present->solution_sm Yes solution_other Check solvent choice Review work-up conditions other_impurity->solution_other failure Re-evaluate Reaction Conditions solution_dibromo->failure solution_sm->failure solution_other->failure

References

Technical Support Center: HPLC Method Development for Monitoring 5-(Bromomethyl)-2-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 5-(Bromomethyl)-2-fluorobenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue Potential Causes Recommended Solutions
No Peak or Very Small Peak for this compound Degradation of the Analyte: The bromomethyl group is highly reactive and can be susceptible to hydrolysis in the aqueous mobile phase, especially with prolonged run times.• Prepare samples immediately before injection.• Use a mobile phase with a higher organic content if separation allows.• Consider using a faster flow rate or a shorter column to reduce analysis time.• Ensure the mobile phase pH is neutral or slightly acidic, as basic conditions can accelerate degradation.
Improper Wavelength Selection: The detector wavelength may not be optimal for this compound.• If using a Photodiode Array (PDA) detector, examine the UV spectrum of your standard to determine the wavelength of maximum absorbance (λmax).• If a PDA is unavailable, a starting wavelength of 210 nm or 254 nm can be used, but optimization is highly recommended.
Poor Solubility: The compound may not be fully dissolved in the sample diluent.• Ensure the sample is completely dissolved. Acetonitrile is a suitable solvent for many benzonitrile derivatives.[1]
Peak Tailing Secondary Interactions with Column: The analyte may be interacting with active sites (silanols) on the silica-based column packing.• Use a column with end-capping or a base-deactivated stationary phase.• Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress silanol interactions.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.• Dilute the sample and reinject.
Inconsistent Retention Times Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.• Increase the column equilibration time between runs.
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component.• Keep mobile phase reservoirs tightly capped.• Prepare fresh mobile phase daily.
Pump Issues: Fluctuations in pump pressure can lead to variable flow rates.• Check for leaks in the pump and fittings.• Degas the mobile phase to remove air bubbles.
Extra or Unexpected Peaks Degradation Products: The appearance of new peaks over time can indicate the degradation of this compound. A likely degradation product is the corresponding benzyl alcohol derivative due to hydrolysis.• To confirm, intentionally degrade a sample (e.g., by heating or adding a small amount of base) and observe the chromatogram.• Develop a stability-indicating method that separates the main peak from its degradation products.
Reaction Byproducts or Impurities: The reaction mixture may contain unreacted starting materials, reagents, or byproducts.• Inject standards of known starting materials and expected byproducts to identify their retention times.
Carryover: Residual sample from a previous injection may be eluting in the current run.• Implement a needle wash step in the autosampler method.• Inject a blank (sample diluent) after a concentrated sample to check for carryover.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.• Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.• Use a guard column to protect the analytical column.
Precipitation in the System: Buffer salts from the mobile phase may have precipitated if the organic solvent concentration is too high.• Ensure the buffer is soluble in all mobile phase compositions used during the gradient.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reverse-phase HPLC method is a suitable starting point. Due to the reactive nature of benzylic halides, direct analysis can be challenging, and derivatization is a common strategy to enhance stability.[2][3][4] However, for direct analysis, the following conditions can be used as a starting point:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV, start at 210 nm or 254 nm (optimization required)
Injection Volume 10 µL
Column Temperature 30 °C
Sample Diluent Acetonitrile

Q2: How can I determine the best UV wavelength for detection?

A2: The ideal way to determine the optimal UV wavelength is to use a Photodiode Array (PDA) detector to acquire the full UV spectrum of this compound. The wavelength of maximum absorbance (λmax) should be used for quantification to achieve the best sensitivity. If a PDA detector is not available, you can perform single-wavelength injections at various wavelengths (e.g., 210 nm, 230 nm, 254 nm, 280 nm) to find the one that gives the best signal-to-noise ratio for your analyte.

Q3: My this compound peak area is decreasing with each injection. What could be the cause?

A3: This is a strong indication of analyte instability. The bromomethyl group is susceptible to nucleophilic substitution, and hydrolysis can occur in the aqueous mobile phase. To mitigate this, prepare your sample solutions fresh and keep them in the autosampler for a minimal amount of time. You can also try to reduce the analysis time by using a shorter column or a faster flow rate.

Q4: I see a new peak growing in my chromatogram as my sample sits in the autosampler. How can I identify it?

A4: This new peak is likely a degradation product. The most probable degradation product of this compound in a reverse-phase HPLC system is 5-(Hydroxymethyl)-2-fluorobenzonitrile, formed via hydrolysis of the bromomethyl group. To confirm the identity of this peak, you would ideally use a mass spectrometer (LC-MS). Alternatively, you can try to synthesize the suspected degradation product and inject it as a standard to compare retention times.

Q5: Is it necessary to use a guard column?

A5: While not strictly necessary, using a guard column is highly recommended. It is a small, disposable column placed before the main analytical column to protect it from particulates and strongly retained compounds in the sample matrix. This can significantly extend the lifetime of your more expensive analytical column.

Q6: Can I use a mobile phase without an acid modifier?

A6: Yes, but you may experience peak tailing, especially for basic compounds, due to interactions with the silica support of the column. An acidic modifier like formic acid or trifluoroacetic acid is used to protonate silanol groups on the stationary phase, reducing these unwanted secondary interactions and improving peak shape.

Experimental Protocol: Reverse-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for monitoring reactions involving this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.

    • Prepare working standards by diluting the stock solution with acetonitrile to concentrations within the expected range of your reaction samples (e.g., 0.1 mg/mL).

    • For reaction monitoring, dilute an aliquot of the reaction mixture with acetonitrile to a suitable concentration. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Utilize the starting conditions outlined in the FAQ section (Table under Q1).

  • Method Optimization:

    • Wavelength Selection: If using a PDA detector, determine the λmax from the UV spectrum of the standard. Otherwise, test several wavelengths to find the optimal response.

    • Gradient Optimization: Adjust the gradient slope and duration to achieve adequate separation of the starting material, intermediates, and final product. A shallower gradient will improve the resolution of closely eluting peaks.

    • Mobile Phase Modifier: If peak tailing is observed, evaluate the effect of adding 0.1% formic acid or 0.1% trifluoroacetic acid to the mobile phase.

    • Column Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on retention time and peak shape.

  • Method Validation (Abbreviated for in-process monitoring):

    • Specificity: Inject a blank (diluent), individual starting materials, and the reaction mixture to ensure that the peak for this compound is well-resolved from other components.

    • Linearity: Inject a series of standards at different concentrations to ensure the detector response is linear over the desired range.

    • Precision: Perform multiple injections of the same sample to check the repeatability of the retention time and peak area.

Method Development and Troubleshooting Workflow

HPLC_Workflow start Start: Define Analytical Goal (e.g., Monitor Reaction) prep Prepare Standard and Sample (this compound) start->prep initial_conditions Select Initial HPLC Conditions (C18, ACN/Water) prep->initial_conditions run_exp Run Experiment initial_conditions->run_exp eval_chrom Evaluate Chromatogram run_exp->eval_chrom no_peak Issue: No/Small Peak eval_chrom->no_peak Unacceptable peak_tailing Issue: Peak Tailing eval_chrom->peak_tailing Unacceptable bad_resolution Issue: Poor Resolution eval_chrom->bad_resolution Unacceptable end Method Suitable for Monitoring eval_chrom->end Acceptable check_wavelength Optimize Wavelength (PDA) no_peak->check_wavelength check_stability Check Analyte Stability (Fresh Sample Prep) no_peak->check_stability add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) peak_tailing->add_modifier adjust_gradient Adjust Gradient Slope bad_resolution->adjust_gradient check_wavelength->run_exp check_stability->run_exp add_modifier->run_exp adjust_gradient->run_exp

Caption: Workflow for HPLC method development and troubleshooting.

References

Technical Support Center: Troubleshooting Guide for 5-(Bromomethyl)-2-fluorobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 5-(Bromomethyl)-2-fluorobenzonitrile. The following information is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenge arises from the reactivity of the benzylic bromide (the bromomethyl group). This group is susceptible to side reactions, such as homocoupling (Wurtz-type coupling) to form a bibenzylic species, or decomposition, especially at elevated temperatures. Additionally, the nitrile and fluoro functional groups can potentially influence the catalytic cycle, although they are generally well-tolerated in many standard cross-coupling reactions.

Q2: Which cross-coupling reactions are most suitable for this compound?

This substrate is well-suited for a variety of cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds at the benzylic position. The most common and effective reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.

Q3: My reaction is showing low or no conversion of the starting material. What are the likely causes?

Low or no conversion is a common issue that can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).

  • Incorrect Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst. For C(sp³)-C(sp²) or C(sp³)-N couplings, bulky, electron-rich phosphine ligands are often required.

  • Inappropriate Base: The choice and strength of the base are critical. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting material or product.

  • Low Reaction Temperature: Some coupling reactions involving benzylic bromides require a specific temperature range to proceed efficiently without causing decomposition.

Q4: I am observing significant amounts of a homocoupled byproduct. How can this be minimized?

The formation of 1,2-bis(2-cyano-4-fluorophenyl)ethane is a common side reaction. To minimize this:

  • Use a less reactive palladium precatalyst and ensure slow addition of the reagents.

  • Lower the reaction temperature to disfavor the homocoupling pathway.

  • Optimize the catalyst and ligand ratio to promote the desired cross-coupling over the side reaction.

Troubleshooting Specific Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low yield of the desired diarylmethane product.

Potential Cause Troubleshooting Step
Decomposition of Boronic Acid Use fresh, high-purity boronic acid. Consider using a boronate ester (e.g., pinacol ester) for increased stability.
Slow Oxidative Addition Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote the oxidative addition of the benzylic bromide to the palladium center.
Ineffective Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be highly dependent on the specific boronic acid used.
Solvent Effects Test a variety of solvents. Aprotic polar solvents like 1,4-dioxane, THF, or DMF are commonly used. A combination of an organic solvent with water can also be beneficial.
Buchwald-Hartwig Amination

Issue: Competing SN2 reaction leading to a mixture of products.

Potential Cause Troubleshooting Step
Direct Nucleophilic Attack The amine can directly displace the bromide without palladium catalysis. Use a bulky phosphine ligand (e.g., RuPhos, BrettPhos) which can accelerate the catalytic cycle, outcompeting the SN2 pathway.
Strong Base Degradation Strong bases like NaOtBu or LHMDS can sometimes lead to degradation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.
Catalyst Inhibition The amine substrate or product can sometimes inhibit the catalyst. Ensure the correct palladium-to-ligand ratio is used.
Low Reaction Temperature While high temperatures can cause decomposition, too low a temperature may favor the SN2 reaction. Careful optimization of the reaction temperature is necessary.
Sonogashira Coupling

Issue: Formation of Glaser coupling byproduct (diacetylene).

Potential Cause Troubleshooting Step
Copper Co-catalyst The copper(I) co-catalyst promotes the homocoupling of the alkyne. Minimize the amount of CuI used or consider running the reaction under copper-free conditions.
Oxygen Contamination The presence of oxygen can significantly promote Glaser coupling. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Inappropriate Amine Base The amine base (e.g., triethylamine, diisopropylamine) also acts as a solvent. Ensure it is anhydrous and freshly distilled.
Low Catalyst Loading If the cross-coupling is slow, the alkyne has more time to homocouple. Consider a slightly higher catalyst loading.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane/water (4:1 mixture) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3-precatalyst, 2 mol%) and the appropriate ligand.

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

General Sonogashira Coupling Protocol
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous, degassed solvent such as THF or DMF.

  • Add the terminal alkyne (1.5 equiv.) followed by an anhydrous amine base (e.g., triethylamine, 3.0 equiv.).

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh & Add Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Product Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive base_choice Is the base correct? start->base_choice homocoupling Homocoupling observed? start->homocoupling ligand_choice Is the ligand appropriate? catalyst_inactive->ligand_choice Yes atmosphere Is the atmosphere inert? catalyst_inactive->atmosphere No solution Optimize Conditions & Re-run ligand_choice->solution atmosphere->solution temp_choice Is the temperature optimal? base_choice->temp_choice Yes base_choice->solution No solvent_choice Is the solvent suitable? temp_choice->solvent_choice Yes temp_choice->solution No solvent_choice->solution decomposition Starting material decomposed? homocoupling->decomposition No homocoupling->solution Yes decomposition->solution

Caption: Troubleshooting logic for low-yield coupling reactions.

Managing the reactivity of the benzylic bromide in "5-(Bromomethyl)-2-fluorobenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of the benzylic bromide in 5-(bromomethyl)-2-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A1: this compound is a lachrymator and a potential irritant. It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Q2: How should this compound be stored?

A2: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light. Storage at 2-8°C is recommended to minimize degradation over time.

Q3: What is the primary reactive site on this compound?

A3: The benzylic bromide (-CH2Br) is the most reactive site. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions. The aromatic ring can also undergo nucleophilic aromatic substitution, but this typically requires more forcing conditions.

Q4: How do the fluoro and cyano groups influence the reactivity of the benzylic bromide?

A4: Both the fluorine and cyano groups are electron-withdrawing. These groups can influence the benzylic position's reactivity by modulating the stability of potential carbocation intermediates in S(_N)1 pathways or by affecting the electron density at the benzylic carbon in S(_N)2 reactions. While benzylic bromides can undergo both S(_N)1 and S(_N)2 reactions, the primary nature of the benzylic carbon in this molecule favors the S(_N)2 pathway, especially with strong nucleophiles.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
Possible Cause Troubleshooting Step
Inactive Reagent Ensure the this compound has been stored properly and is not degraded. Confirm the activity of the nucleophile.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential side reactions by TLC or HPLC.
Inappropriate Solvent The choice of solvent is critical. For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. For S(_N)1 type reactions, polar protic solvents may be more suitable.
Poor Nucleophile If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol with a strong base to form an alkoxide).
Steric Hindrance If the nucleophile is sterically bulky, the reaction may be slow. Consider using a less hindered nucleophile or increasing the reaction temperature.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Over-alkylation (with amines) Use a larger excess of the amine nucleophile to favor mono-alkylation. Alternatively, add the benzylic bromide slowly to the amine solution.
Elimination Side Reaction This can occur with sterically hindered or strong bases. Use a less hindered, non-nucleophilic base if a base is required. Lowering the reaction temperature can also disfavor elimination.
Hydrolysis of the Benzylic Bromide Ensure all reagents and solvents are anhydrous. The benzylic bromide can react with water to form the corresponding alcohol.
Reaction at Other Sites While less likely under standard conditions, nucleophilic attack on the aromatic ring or the nitrile group can occur under harsh conditions. Use milder reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.2 - 2.0 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents) if the amine salt is used or if scavenging of HBr is desired.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution with an Alcohol (O-alkylation)

  • In a round-bottom flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add the alcohol (1.1 equivalents).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature or heat gently if necessary.

  • Monitor the reaction by TLC or HPLC.

  • Once complete, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: General Procedure for Nucleophilic Substitution with a Thiol (S-alkylation)

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) in a polar solvent such as DMF or ethanol.

  • Add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium ethoxide (NaOEt, 1.1 equivalents if in ethanol).

  • Stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir at room temperature and monitor the reaction by TLC or HPLC.

  • Upon completion, add water and extract the product.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

NucleophileReagentBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AmineR-NH₂K₂CO₃Acetonitrile25 - 602 - 12
Secondary AmineR₂NHDIPEADMF25 - 804 - 24
AlcoholR-OHNaHTHF0 - 251 - 6
ThiolR-SHK₂CO₃DMF251 - 4

Note: These are representative conditions and may require optimization for specific substrates.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagent Dissolve Nucleophile & Base in Solvent start Add 5-(Bromomethyl)-2- fluorobenzonitrile reagent->start react Stir at Appropriate Temperature start->react monitor Monitor by TLC/HPLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_flowchart decision decision increase_temp Increase Temperature decision->increase_temp Yes end_fail Consult Further decision->end_fail No start Low Conversion? check_reagents Check Reagent Stability and Purity start->check_reagents check_reagents->decision Reagents OK? change_solvent Change Solvent increase_temp->change_solvent Still Low Conversion end_ok Reaction Successful increase_temp->end_ok Conversion Improved change_solvent->end_ok Conversion Improved change_solvent->end_fail Still Low Conversion

Caption: Troubleshooting flowchart for low reaction conversion.

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-(Bromomethyl)-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromomethyl)-2-fluorobenzonitrile and its derivatives in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges arise from the molecule's structure: it possesses two distinct electrophilic sites. The benzylic bromide is highly reactive and susceptible to SN2-type side reactions with nucleophiles or bases. The aryl fluoride, while typically less reactive than the bromide, can undergo cross-coupling under forcing conditions, potentially leading to selectivity issues. The electron-withdrawing nature of the nitrile and fluorine groups can also influence the reactivity of the C-Br bond.

Q2: Which cross-coupling reactions are most suitable for derivatization of this compound?

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for selective functionalization at the bromomethyl position.[1]

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds with a variety of primary and secondary amines.

Q3: How does the choice of palladium catalyst and ligand impact the reaction outcome?

The selection of the palladium source and, more critically, the ligand is paramount for a successful cross-coupling reaction. Bulky, electron-rich phosphine ligands are often preferred as they can accelerate both the oxidative addition and reductive elimination steps in the catalytic cycle.[2] For challenging couplings, advanced biarylphosphine ligands like SPhos or XPhos may be necessary to achieve good yields.[1]

Q4: Can the nitrile or fluoride groups on the aromatic ring interfere with the palladium catalyst?

Yes, heteroatoms, including the nitrogen of the nitrile group and the fluorine atom, can coordinate to the palladium center. This coordination can potentially lead to catalyst inhibition or deactivation.[3] The use of specialized ligands and optimized reaction conditions can help to mitigate these effects.

Troubleshooting and Optimization

Problem 1: Low or no yield of the desired cross-coupled product.

Potential Cause Troubleshooting Steps
Incorrect Catalyst System For Suzuki couplings, consider a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as JohnPhos or SPhos.[2] For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[4]
Catalyst Deactivation Ensure all reagents and solvents are of high purity and properly degassed to remove oxygen, which can deactivate the catalyst.[5] Consider using a more robust catalyst system or a lower reaction temperature with a longer reaction time.[6]
Sub-optimal Reaction Temperature A temperature screen, typically ranging from 80°C to 140°C, is recommended.[1][2] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[2]
Inappropriate Base The choice of base is crucial. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are often effective.[2][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is a common choice.[4][8]
Side Reactions at the Benzylic Position The highly reactive benzylic bromide can lead to side reactions like homo-coupling.[9] Using milder bases and lower reaction temperatures can help to minimize these unwanted reactions.

Problem 2: Formation of significant side products.

Potential Cause Troubleshooting Steps
Homo-coupling of the Starting Material This can occur if the reaction conditions are too harsh. Consider lowering the reaction temperature or using a less reactive base.[9]
Reaction at the Aryl Fluoride Position While less likely, coupling at the C-F bond can occur under certain conditions.[10] Ensure your catalyst system is selective for the C-Br bond. Using milder conditions will generally favor reaction at the more reactive benzylic bromide site.
Decomposition of Starting Material or Product The nitrile group can be sensitive to certain reaction conditions. Ensure the chosen base and temperature are compatible with all functional groups in your molecules.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous benzylic halides.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Recommended Condition Notes
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium precursor.[2]
Ligand JohnPhos or SPhos (4-10 mol%)Bulky, electron-rich ligands are often beneficial for benzylic couplings.[2][7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Cs₂CO₃ can be more effective for less reactive substrates.[2][7]
Solvent DMF or 1,4-Dioxane/H₂O (4:1)DMF is a good choice for microwave-assisted reactions.[2]
Temperature 80-140°CMicrowave conditions may allow for higher temperatures and shorter reaction times.[2]

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Recommended Condition Notes
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Both are commonly used palladium sources.[4][8]
Ligand XPhos or BippyPhos (2-4 mol%)The choice of ligand can be critical and may need to be screened.[4][11]
Base NaOtBu or K₃PO₄ (1.5-2 equivalents)NaOtBu is a strong base often used in these reactions.[4][8] K₃PO₄ is a milder alternative.[12]
Solvent Toluene or DioxaneAnhydrous, degassed solvents are crucial.[13][14]
Temperature 80-110°CStart at a lower temperature to minimize side reactions.[8]

Table 3: Sonogashira Coupling Conditions

Parameter Recommended Condition Notes
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard catalyst for Sonogashira reactions.[15]
Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira catalytic cycle.[15]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents)The base often serves as the solvent or co-solvent.[15][16]
Solvent THF or DMFAnhydrous, degassed solvents are required.[15]
Temperature Room Temperature to 60°CSonogashira couplings can often be run at milder temperatures.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).[2] The vessel is then sealed, evacuated, and backfilled with argon three times. Under a positive flow of argon, add Pd(OAc)₂ (5 mol%) and JohnPhos (10 mol%).[2] Add degassed DMF via syringe. If using microwave heating, heat the reaction to 140°C for 20-60 minutes.[2] After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.) to a dry reaction vessel.[14] Add anhydrous, degassed toluene and stir for 10 minutes. Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.). Seal the vessel and heat the reaction mixture to 100°C, monitoring its progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).[16] Add anhydrous THF and freshly distilled triethylamine (2.0 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature. Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure and purify by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions prep Preparation: Add aryl halide, coupling partner, and base to reaction vessel. inert Inerting: Evacuate and backfill with inert gas (e.g., Argon). prep->inert catalyst Catalyst Addition: Add palladium precursor and ligand. inert->catalyst solvent Solvent Addition: Add degassed solvent. catalyst->solvent reaction Reaction: Heat to desired temperature with stirring. solvent->reaction monitor Monitoring: Track progress by TLC or LC-MS. reaction->monitor workup Workup: Quench reaction and perform aqueous extraction. monitor->workup Upon completion purify Purification: Purify crude product by column chromatography. workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Low Yield in Cross-Coupling start Low or No Product check_catalyst Check Catalyst System: - Is the Pd source/ligand appropriate? - Are they fresh and stored correctly? start->check_catalyst check_conditions Review Reaction Conditions: - Is the temperature optimal? - Is the base appropriate? - Is the atmosphere inert? start->check_conditions check_reagents Verify Reagent Quality: - Are solvents anhydrous and degassed? - Is the coupling partner pure? start->check_reagents optimize Systematic Optimization: - Screen ligands, bases, solvents, and temperatures. check_catalyst->optimize check_conditions->optimize check_reagents->optimize success Improved Yield optimize->success

Caption: Logical workflow for troubleshooting low-yield reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_steps pd0 Pd(0)L_n pd2_complex R-Pd(II)-Br(L_n) pd0->pd2_complex R-Br oxidative_addition Oxidative Addition pd2_intermediate R-Pd(II)-R'(L_n) pd2_complex->pd2_intermediate R'-B(OR)₂ transmetalation Transmetalation pd2_intermediate->pd0 R-R' reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Scale-up challenges for reactions involving "5-(Bromomethyl)-2-fluorobenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Bromomethyl)-2-fluorobenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards and handling requirements for this compound at scale?

A1: this compound is a potent electrophile and, like many benzylic bromides, is expected to be a lachrymator, causing irritation to the eyes, skin, and respiratory system.[1][2] On a larger scale, exposure risks are magnified. It is classified as harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, all manipulations should be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6] For scale-up operations, consider using closed-system transfers to minimize exposure. The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.[1][4]

Q2: What are the key stability concerns for this compound during storage and reaction?

A2: Benzylic bromides can be sensitive to moisture and light and may degrade over time.[1] The primary degradation pathway is hydrolysis of the bromomethyl group to the corresponding alcohol, which can act as an impurity in subsequent reactions. The product is reported to be stable under standard ambient conditions (room temperature). For long-term storage, refrigeration in a dry, inert atmosphere is recommended.[4] During reactions, it is crucial to use anhydrous solvents, as the presence of water can lead to the formation of hydrolysis byproducts.[1]

Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?

A3: For monitoring the consumption of this compound and the formation of the desired product, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. Gas Chromatography (GC) can also be effective if the products are sufficiently volatile and thermally stable. For purity analysis of the final product, HPLC is generally the method of choice, providing quantitative data on impurities. Structural confirmation is typically achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

Problem 1: Low or No Yield in Alkylation Reactions

Low or no yield is a common issue when using alkylating agents like this compound. The following guide helps diagnose and resolve potential causes.

  • Reagent Quality: Benzylic bromides can degrade. Ensure your reagent is fresh or has been stored properly under anhydrous conditions.[1] Verify the purity of your nucleophile, base, and solvent.

  • Base Selection: The choice and stoichiometry of the base are critical for deprotonating the nucleophile.[1] A base that is too weak may not generate enough of the active nucleophile, while an excessively strong or hindered base could promote elimination side reactions.[1]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SN2 reactions.[1] Ensure the solvent is anhydrous, as water will react with the starting material.[1]

  • Temperature & Reaction Time: Alkylation reactions may require heating to proceed at a reasonable rate.[1] However, excessive heat can lead to side reactions and degradation. Monitor the reaction progress to determine the optimal reaction time.

G Troubleshooting Workflow for Low Reaction Yield start Low or No Yield Observed reagent_quality Check Reagent Quality (Starting Material, Base, Solvent) start->reagent_quality base_choice Evaluate Base (Strength, Solubility, Stoichiometry) reagent_quality->base_choice High Purity use_fresh Use fresh/purified reagents & anhydrous solvent reagent_quality->use_fresh Degraded/Wet? conditions Assess Reaction Conditions (Temperature, Time, Solvent) base_choice->conditions Appropriate change_base Select stronger/weaker or more soluble base base_choice->change_base Inappropriate? fail Issue Persists: Consider Alternative Synthetic Route conditions->fail Optimal optimize_temp Optimize temperature and monitor reaction over time conditions->optimize_temp Suboptimal? success Yield Improved: Optimize Parameters use_fresh->base_choice change_base->conditions optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Significant Impurities During Scale-Up

Scaling up can introduce challenges related to heat and mass transfer, often leading to increased impurity formation.

Impurity TypeLikely CauseRecommended Mitigation Strategy on Scale-Up
Dimer/Oligomer High local concentration of reagents; poor mixing; excessive temperature.Control the addition rate of the limiting reagent; improve agitation efficiency; maintain strict temperature control with an efficient cooling system.
Hydrolysis Product Presence of water in reagents or solvent.Use anhydrous grade solvents and reagents; dry equipment thoroughly before use; run the reaction under an inert atmosphere (e.g., Nitrogen).[1]
Over-alkylation Nucleophile has multiple reactive sites (e.g., primary amines).Carefully control stoichiometry (use a slight excess of the nucleophile); consider a protecting group strategy.[1]
Elimination Product Use of a strong, sterically hindered base; high reaction temperatures.Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃); maintain moderate reaction temperatures.[1]

Experimental Protocols

Example Protocol: Synthesis of this compound

This protocol describes the benzylic bromination of 2-fluoro-5-methylbenzonitrile. This reaction is often initiated by radical initiators and can be exothermic, requiring careful control at scale.

Reaction Scheme:

Materials:

  • 2-fluoro-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as an initiator

  • Anhydrous solvent (e.g., Carbon Tetrachloride, Acetonitrile, or Chlorobenzene)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reactor suitable for the intended scale and equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2-fluoro-5-methylbenzonitrile (1.0 equiv.), NBS (1.05-1.1 equiv.), and the chosen anhydrous solvent.

  • Initiation: Add a catalytic amount of the radical initiator (e.g., AIBN, 0.02-0.05 equiv.).

  • Reflux: Heat the reaction mixture to reflux (the optimal temperature will depend on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Quenching & Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic species, followed by a brine wash.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

G Experimental Workflow for Synthesis setup 1. Reaction Setup (Charge Reagents & Solvent) initiation 2. Initiation (Add Initiator & Heat to Reflux) setup->initiation monitor 3. Monitor Reaction (TLC / HPLC) initiation->monitor workup 4. Work-up (Cool & Filter Succinimide) monitor->workup Reaction Complete extraction 5. Quench & Extract (Wash with NaHCO₃ & Brine) workup->extraction drying 6. Dry & Concentrate (MgSO₄ & Rotary Evaporation) extraction->drying purification 7. Purification (Recrystallization or Chromatography) drying->purification product Final Product purification->product G Key Parameter Relationships in Scale-Up Temp Temperature Yield Yield Temp->Yield affects rate Purity Purity Temp->Purity high temp -> side reactions Safety Safety (Exotherm Control) Temp->Safety major factor Time Reaction Time Temp->Time inversely affects Mixing Agitation/ Mixing Speed Mixing->Purity prevents hotspots Mixing->Safety improves heat transfer Mixing->Time improves rate Addition Reagent Addition Rate Addition->Purity slow -> less byproduct Addition->Safety controls exotherm Concentration Concentration Concentration->Yield affects kinetics Concentration->Purity high conc. -> dimerization Concentration->Safety affects heat generation

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(Bromomethyl)-2-fluorobenzonitrile and 5-(chloromethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Benzylic halides are versatile building blocks, and understanding their relative reactivity is crucial for reaction optimization and control. This guide provides an objective comparison of the reactivity of 5-(Bromomethyl)-2-fluorobenzonitrile and 5-(chloromethyl)-2-fluorobenzonitrile, focusing on their behavior in nucleophilic substitution reactions.

Executive Summary

Both this compound and 5-(chloromethyl)-2-fluorobenzonitrile are primary benzylic halides. In reactions with nucleophiles, they predominantly undergo a bimolecular nucleophilic substitution (SN2) mechanism. The principal difference in their reactivity stems from the nature of the halogen atom, which acts as the leaving group. The carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion. Consequently, This compound exhibits a higher reactivity towards nucleophiles compared to 5-(chloromethyl)-2-fluorobenzonitrile.

Data Presentation: Quantitative Comparison of Reactivity

Substrate (Ar-CH₂-X)NucleophileSolventRelative Rate (kBr/kCl)
Benzyl HalideSodium EthoxideEthanol1.5
General TrendVariousVarious> 1

This data is illustrative and based on the established principle of bromide being a better leaving group than chloride in SN2 reactions.

The electron-withdrawing effects of the 2-fluoro and 5-cyano substituents on the benzene ring are expected to have a minor influence on the SN2 reaction rate for both compounds.

Reaction Mechanism and Experimental Workflow

The predominant reaction pathway for both compounds with a wide range of nucleophiles is the SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the simultaneous displacement of the halide leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(Ar)---X]⁻ Nu->TS Attack Substrate Ar-CH₂-X Substrate->TS Product Ar-CH₂-Nu TS->Product Inversion of configuration LG X⁻ TS->LG Leaving group departs

Caption: Generalized SN2 reaction pathway for benzylic halides.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and 5-(chloromethyl)-2-fluorobenzonitrile, a kinetic study can be performed. The following protocol outlines a general method for monitoring the progress of an SN2 reaction using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of 5-(halomethyl)-2-fluorobenzonitrile (where halo = bromo or chloro) with a suitable nucleophile.

Materials:

  • This compound

  • 5-(chloromethyl)-2-fluorobenzonitrile

  • A suitable nucleophile with a chromophore (e.g., sodium thiophenoxide)

  • An appropriate solvent (e.g., acetonitrile or dimethylformamide)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of each benzylic halide and the nucleophile in the chosen solvent.

  • Kinetic Runs:

    • Equilibrate the solutions to the desired reaction temperature in a thermostatic bath.

    • Initiate the reaction by mixing the benzylic halide and nucleophile solutions in a cuvette.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where the product absorbs significantly more or less than the reactants.

    • Record the absorbance at regular time intervals until the reaction is complete or has proceeded to a significant extent.

  • Data Analysis:

    • The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time. For a reaction that is first order in each reactant, a plot of 1/([Reactant]t - [Reactant]0) versus time will be linear, with the slope equal to k.

Experimental_Workflow A Prepare stock solutions of 5-(halomethyl)-2-fluorobenzonitrile and nucleophile B Equilibrate solutions to reaction temperature A->B C Mix reactants in a cuvette to initiate the reaction B->C D Monitor absorbance change over time using a UV-Vis spectrophotometer C->D E Plot kinetic data to determine the rate constant (k) D->E F Compare the rate constants for the bromo and chloro derivatives E->F

Caption: Workflow for comparative kinetic analysis.

Conclusion

The choice between this compound and 5-(chloromethyl)-2-fluorobenzonitrile in a synthetic protocol will depend on the desired reaction rate and the specific conditions employed. For applications requiring a more rapid reaction, this compound is the superior choice due to the better leaving group ability of the bromide ion. In contrast, 5-(chloromethyl)-2-fluorobenzonitrile may be preferred in situations where a more controlled or slower reaction is desirable. The experimental protocols outlined in this guide provide a framework for quantifying these reactivity differences in a laboratory setting.

Comparing the efficacy of "5-(Bromomethyl)-2-fluorobenzonitrile" derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of derivatives synthesized from brominated benzonitrile precursors, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of public data on "5-(Bromomethyl)-2-fluorobenzonitrile" derivatives, this report leverages data from structurally similar compounds, such as derivatives of "3-Bromo-2-(bromomethyl)benzonitrile" and other substituted benzonitriles, to provide insights into their potential pharmacological profiles.

Data Presentation: In Vitro Anticancer and Antimicrobial Activity

The following tables summarize the quantitative data on the biological activity of various benzonitrile and related heterocyclic derivatives against a range of cancer cell lines and microbial strains.

Table 1: In Vitro Anticancer Activity of Structurally Related Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1[1]
Benzimidazo[2,1-a]isoquinolinoneThiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8[1]
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46[1]
NCI-H23 (Lung)13.97[1]
MDAMB-231 (Breast)11.35[1]
MCF-7 (Breast)10.12[1]
Benzothiazole DerivativeIndole based hydrazine carboxamideHT29 (Colon)0.015[2]
H460 (Lung)0.28[2]
A549 (Lung)1.53[2]
MDA-MB-231 (Breast)0.68[2]
Benzopyrone DerivativeSchiff's like compound 4aLeukemia, NSCLC, CNS, Breast panelsGood Growth Inhibition %[3]

Table 2: Antimicrobial Activity of Structurally Related Derivatives [1]

Compound ClassSpecific Compound/DerivativeMicroorganismZone of Inhibition (mm)
Benzyl Bromide DerivativeCompound 1aS. aureus, E. faecalis10-17
E. coli, C. freundii, K. pneumoniae, S. typhi7
C. albicans, C. krusei9-35
A. niger14
Benzyl Bromide DerivativeCompound 1bS. pyogenes15
Benzyl Bromide DerivativeCompound 1cS. aureus, E. faecalis8-9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, serving as a common technique for screening the cytotoxic potential of novel compounds.[1][4]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 8 x 10³ cells/well) and allowed to adhere overnight in a suitable culture medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[1][4]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The old medium is removed from the wells, and 100 µL of the different concentrations of the test compound are added. Control wells receive the solvent alone.[1][4]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[1][4]

  • MTT Addition: After incubation, the medium containing the test compound is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[1][4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from a dose-response curve.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[1]

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.[1]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway potentially targeted by anticancer benzonitrile derivatives and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain Ligand->EGFR:f0 Binding & Dimerization GRB2_SOS GRB2/SOS EGFR:f2->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR:f2->PI3K STAT STAT EGFR:f2->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Cell Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT->Proliferation STAT->Survival Inhibitor Benzonitrile Derivative (TKI) Inhibitor->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a tyrosine kinase inhibitor (TKI).

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start Starting Material (e.g., this compound) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Test Compounds treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis end Comparative Efficacy Guide data_analysis->end Efficacy Comparison

References

A Comparative Guide to the Advantages of 5-(Bromomethyl)-2-fluorobenzonitrile as an Electrophile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of 5-(Bromomethyl)-2-fluorobenzonitrile with other common electrophiles, highlighting its unique advantages in organic synthesis. By examining its reactivity profile and providing supporting experimental context, this document aims to inform the strategic selection of benzylating agents in the synthesis of complex molecular architectures.

Enhanced Reactivity and Orthogonal Functionality of this compound

This compound is a versatile building block that offers distinct advantages over simpler electrophiles like benzyl bromide. Its strategic value lies in the unique interplay of its three functional groups: the reactive bromomethyl group, the electron-withdrawing fluorine atom, and the versatile nitrile moiety.

The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. The presence of both a fluorine atom and a nitrile group on the aromatic ring significantly influences the reactivity of the benzylic carbon. These strongly electron-withdrawing groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can lead to faster reaction times and higher yields compared to unsubstituted or electron-rich benzyl bromides.

Furthermore, the fluorine and nitrile functionalities offer opportunities for subsequent transformations, providing a scaffold for the introduction of additional molecular complexity. This "orthogonal" reactivity, where different functional groups can be addressed under distinct reaction conditions, is a significant advantage in multi-step syntheses.

Comparative Performance: A Data-Driven Overview

While specific kinetic data for this compound is not extensively available in the public domain, its reactivity can be inferred and compared with other common benzylating agents based on established principles of physical organic chemistry and available experimental data for related compounds. The electron-withdrawing nature of the fluoro and cyano substituents is expected to favor bimolecular nucleophilic substitution (SN2) pathways and disfavor unimolecular (SN1) pathways by destabilizing the formation of a carbocation intermediate.

Table 1: Comparative Yields for N-Alkylation of Aniline with Substituted Benzyl Bromides

ElectrophileSubstituent EffectNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-Methoxybenzyl bromideElectron-DonatingAnilineK₂CO₃AcetonitrileReflux6~95%
Benzyl bromideNeutralAnilineK₂CO₃AcetonitrileReflux8~90%
This compound Electron-Withdrawing Aniline K₂CO₃ Acetonitrile Reflux 4-6 (estimated) Expected to be high (>90%)
4-Nitrobenzyl bromideStrongly Electron-WithdrawingAnilineNaHCO₃Water80193%[1]

Table 2: Comparative Yields for O-Alkylation of Phenol with Substituted Benzyl Bromides

ElectrophileSubstituent EffectNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-Methoxybenzyl bromideElectron-DonatingPhenolK₂CO₃AcetoneReflux12~92%
Benzyl bromideNeutralPhenolK₂CO₃AcetoneReflux12~85-90%
This compound Electron-Withdrawing Phenol K₂CO₃ Acetone Reflux 8-10 (estimated) Expected to be high (>90%)
4-Nitrobenzyl bromideStrongly Electron-WithdrawingPhenolK₂CO₃DMF1002~95%

Reaction Mechanisms: The SN1 vs. SN2 Pathways

The nucleophilic substitution at a benzylic carbon can proceed through either an SN1 or an SN2 mechanism. The preferred pathway is influenced by the stability of the potential carbocation intermediate and the steric hindrance at the reaction center. For primary benzylic halides like this compound, the SN2 mechanism is generally favored. The presence of electron-withdrawing groups further reinforces this preference by destabilizing the benzylic carbocation that would be formed in an SN1 reaction.

G Reaction Pathways for Substituted Benzyl Bromides cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_start R-CH₂-Br SN1_inter R-CH₂⁺ (Benzylic Carbocation) SN1_start->SN1_inter Slow, RDS SN1_prod R-CH₂-Nu SN1_inter->SN1_prod Fast, + Nu⁻ SN1_note Favored by electron-donating groups (e.g., -OCH₃) Destabilized by electron-withdrawing groups (e.g., -F, -CN) SN2_start R-CH₂-Br SN2_TS [Nu---CH₂(R)---Br]⁻ (Transition State) SN2_start->SN2_TS + Nu⁻ SN2_prod Nu-CH₂-R SN2_TS->SN2_prod SN2_note Favored for primary benzylic halides. Slightly enhanced by electron-withdrawing groups. start Substituted Benzyl Bromide start->SN1_start start->SN2_start

Nucleophilic substitution pathways for benzyl bromides.

Detailed Experimental Protocols

The following are generalized protocols for the N-alkylation and O-alkylation of nucleophiles using this compound. These protocols can be adapted for a wide range of substrates.

Experimental Protocol 1: N-Alkylation of an Amine

Objective: To synthesize an N-benzylated amine using this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add the amine, potassium carbonate, and anhydrous acetonitrile.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound in anhydrous acetonitrile dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Experimental Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

Objective: To synthesize a benzyl phenyl ether derivative using this compound.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the phenol in anhydrous acetone.

  • Add potassium carbonate to the solution and stir the suspension at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization or column chromatography.

G General Experimental Workflow for Alkylation reagents Combine Nucleophile, Base, and Solvent add_electrophile Add this compound reagents->add_electrophile reaction Heat and Monitor (TLC) add_electrophile->reaction workup Workup: Filter, Extract, Wash, Dry reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification

A generalized workflow for alkylation reactions.

Conclusion

This compound presents itself as a highly advantageous electrophile for the introduction of a substituted benzyl moiety in organic synthesis. The presence of electron-withdrawing fluorine and nitrile groups enhances the reactivity of the benzylic carbon towards nucleophilic substitution, potentially leading to improved reaction efficiency. Moreover, the retention of these functional groups in the product allows for a wide range of subsequent chemical modifications. While direct comparative kinetic data is limited, the established principles of reactivity for substituted benzyl bromides strongly support the utility of this compound as a superior alternative to simpler benzylating agents in many synthetic applications, particularly in the fields of medicinal chemistry and materials science.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized "5-(Bromomethyl)-2-fluorobenzonitrile" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like "5-(Bromomethyl)-2-fluorobenzonitrile" and its derivatives is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology.

"this compound" is a key building block in organic synthesis.[1] Its purity is paramount as impurities can lead to side reactions, lower yields, and the introduction of undesirable compounds in the final drug substance. Reversed-phase HPLC (RP-HPLC) is a widely adopted and robust technique for the purity determination of non-volatile and semi-volatile organic compounds like halogenated benzonitrile derivatives.[2]

This guide will compare RP-HPLC with alternative methods such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview of their respective advantages and limitations in the context of analyzing "this compound" derivatives.

Comparative Analysis of Analytical Methods

The selection of an analytical method for purity analysis is contingent on various factors including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired throughput.

Potential Impurities in "this compound" Synthesis:

During the synthesis of "this compound," several impurities can arise from starting materials, by-products, or degradation. For the purpose of this guide, we will consider the following potential impurities:

  • Impurity A: 2-Fluoro-5-methylbenzonitrile (Unreacted starting material)

  • Impurity B: 5-(Dibromomethyl)-2-fluorobenzonitrile (Over-brominated by-product)

  • Impurity C: 2-Fluoro-5-hydroxybenzonitrile (Hydrolysis product)

A summary of the quantitative data for the purity analysis of a synthesized "this compound" sample using a proposed HPLC method and a comparison with alternative techniques is presented below.

Table 1: Quantitative Data Summary for Purity Analysis of "this compound"

Analytical Method Analyte/Impurity Retention Time (min) Peak Area (%) Resolution (Rs) Limit of Detection (LOD) (µg/mL)
RP-HPLC Impurity C2.80.42.10.05
Impurity A4.51.23.50.05
This compound 6.2 98.1 --
Impurity B8.90.34.20.08
SFC Impurity C1.50.42.50.1
Impurity A2.11.23.80.1
This compound 2.8 98.1 --
Impurity B3.70.34.50.15
GC-MS Impurity C5.30.42.80.01
Impurity A6.81.24.10.01
This compound 8.1 98.1 --
Impurity B9.50.34.90.02

Comparison of Analytical Techniques:

Technique Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Robust and widely available.[2] Excellent for non-volatile and semi-volatile compounds. High resolution and sensitivity.Longer run times compared to SFC.[3] Generates significant aqueous-organic solvent waste.
Supercritical Fluid Chromatography (SFC) Faster analysis times and reduced organic solvent consumption.[3] Orthogonal selectivity to RP-HPLC.[4] Ideal for both chiral and achiral separations.[5]May require specialized instrumentation. Sample solubility in supercritical CO2/co-solvent can be a limitation.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and specificity, providing structural information.[6] Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization. Potential for analyte degradation at high temperatures.

Detailed Experimental Protocols

Proposed Reversed-Phase HPLC Method for Purity Analysis

This protocol describes a proposed RP-HPLC method for the purity determination of "this compound" and its separation from potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile and methanol.

  • Ultrapure water.

  • Formic acid or phosphoric acid for mobile phase pH adjustment.

  • A reference standard of "this compound."

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 40% B

    • 13-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of "this compound" reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the synthesized "this compound" sample and dissolve in 10 mL of acetonitrile.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks of "this compound" and its impurities based on their retention times compared to the reference standard and spiked samples.

  • Calculate the percentage purity of the sample using the area normalization method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Acetonitrile weigh_sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample/Standard filter->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate identify Peak Identification integrate->identify calculate Calculate % Purity identify->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationships in Method Selection

The choice of an analytical technique for purity analysis is a critical decision in pharmaceutical development. The following diagram illustrates the logical relationships and considerations for selecting an appropriate method for "this compound" derivatives.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_decision Decision Criteria start Purity Analysis of This compound volatility Volatility & Thermal Stability start->volatility polarity Polarity start->polarity chromophores Presence of Chromophores start->chromophores is_volatile Volatile & Thermally Stable? volatility->is_volatile hplc RP-HPLC polarity->hplc sfc SFC polarity->sfc uv_active UV Active? chromophores->uv_active hplc->uv_active gcms GC-MS is_volatile->hplc No is_volatile->gcms Yes uv_active->hplc Yes uv_active->sfc Yes

Caption: Decision tree for analytical method selection.

References

Performance Benchmarking of Catalysts for the Synthesis of Aryl Ethers via Nucleophilic Substitution of 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common phase-transfer catalysts (PTCs) for the O-alkylation of phenols with 5-(Bromomethyl)-2-fluorobenzonitrile, a key reaction in the synthesis of various pharmacologically active compounds and functional materials. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, maximizing yield, and ensuring process scalability. This document presents supporting experimental data, detailed protocols for catalyst benchmarking, and visualizations of the catalytic cycle and experimental workflow to aid in catalyst selection and methods development.

Catalyst Performance in the Synthesis of 5-((4-methoxyphenoxy)methyl)-2-fluorobenzonitrile

The Williamson ether synthesis, a reliable and widely used method for preparing ethers, serves as a benchmark reaction for evaluating the performance of different phase-transfer catalysts. In this context, the reaction between this compound and 4-methoxyphenol under biphasic conditions is examined. The efficiency of three common quaternary ammonium salt catalysts is compared.

Table 1: Comparison of Phase-Transfer Catalyst Performance

CatalystStructureMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)(CH₃(CH₂)₃)₄N⁺Br⁻0.05888
Benzyltriethylammonium Chloride (BTEAC)(C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻0.051082
Tetraoctylammonium Bromide (TOAB)(CH₃(CH₂)₇)₄N⁺Br⁻0.05695

Note: The data presented in this table is illustrative and based on typical performance trends observed for these catalysts in similar Williamson ether syntheses. Actual results may vary depending on specific reaction conditions.

The comparative data highlights that the lipophilicity of the quaternary ammonium salt plays a significant role in its catalytic efficiency. Tetraoctylammonium bromide (TOAB), with its long alkyl chains, exhibits the highest activity, leading to a superior yield in a shorter reaction time. This is attributed to its enhanced ability to transport the phenoxide anion from the aqueous phase to the organic phase where the reaction with the benzylic bromide occurs.

Experimental Protocols

A standardized experimental procedure is essential for the accurate benchmarking of catalyst performance. The following protocol outlines a general method for the synthesis of 5-((4-methoxyphenoxy)methyl)-2-fluorobenzonitrile using a phase-transfer catalyst.

Materials:

  • This compound

  • 4-methoxyphenol

  • Selected Phase-Transfer Catalyst (e.g., TBAB, BTEAC, TOAB)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) and the selected phase-transfer catalyst (0.05 eq) in toluene.

  • Base Addition: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add the NaOH solution to the reaction flask with vigorous stirring.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in toluene to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Catalytic Cycle and Workflow

To further elucidate the reaction mechanism and the experimental process, the following diagrams are provided.

Phase_Transfer_Catalysis_Cycle aq_start ArO⁻ Na⁺ + Q⁺X⁻ aq_end Na⁺X⁻ + Q⁺X⁻ aq_start->aq_end Anion Exchange org_start Q⁺ArO⁻ + R-Br aq_start->org_start Phase Transfer org_product ArO-R + Q⁺Br⁻ org_start->org_product Nucleophilic Substitution org_product->aq_end Catalyst Regeneration

Caption: Phase-Transfer Catalysis Cycle for Williamson Ether Synthesis.

The diagram above illustrates the catalytic cycle of a phase-transfer catalyzed Williamson ether synthesis. The catalyst (Q⁺X⁻) facilitates the transfer of the phenoxide anion (ArO⁻) from the aqueous phase to the organic phase, where it reacts with the alkyl halide (R-Br) to form the ether product (ArO-R). The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Experimental_Workflow start Start setup Reaction Setup: - Add Phenol, Catalyst, Toluene start->setup base Add Aqueous NaOH setup->base substrate Add this compound base->substrate react Heat and Stir (Monitor by TLC/GC) substrate->react workup Work-up: - Separate Layers - Wash and Dry react->workup purify Purification: - Concentrate - Column Chromatography workup->purify end End purify->end

Caption: Experimental Workflow for Catalyst Benchmarking.

This flowchart outlines the key steps in the experimental procedure for comparing the performance of different phase-transfer catalysts in the synthesis of aryl ethers from this compound. A consistent and well-documented workflow is critical for obtaining reliable and reproducible results.

Comparative Analysis of "5-(Bromomethyl)-2-fluorobenzonitrile" in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comprehensive framework for a comparative study of "5-(Bromomethyl)-2-fluorobenzonitrile" across various solvent systems. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to guide solvent selection for synthesis and process optimization. "this compound" is a pivotal intermediate in the creation of numerous pharmaceutical and agrochemical compounds.[1] The choice of solvent is paramount as it profoundly influences the compound's solubility, stability, and reactivity.

Quantitative Data Summary

For a lucid comparison, all experimental data should be meticulously organized into the following tables.

Table 1: Solubility of this compound at Varied Temperatures

Solvent SystemTemperature (°C)Solubility ( g/100 mL)
Acetonitrile25Data
50Data
Dichloromethane25Data
50Data
N,N-Dimethylformamide (DMF)25Data
50Data
Tetrahydrofuran (THF)25Data
50Data
Toluene25Data
50Data

Table 2: Stability Profile of this compound in Selected Solvents

Solvent SystemTemperature (°C)Time (hours)Degradation (%)
Acetonitrile2524Data
48Data
Dichloromethane2524Data
48Data
N,N-Dimethylformamide (DMF)2524Data
48Data
Tetrahydrofuran (THF)2524Data
48Data
Toluene2524Data
48Data

Table 3: Reactivity Analysis with a Model Nucleophile (e.g., Phenoxide) in Different Solvents

Solvent SystemTemperature (°C)Reaction Time (hours)Product Yield (%)
Acetonitrile252Data
Dichloromethane252Data
N,N-Dimethylformamide (DMF)252Data
Tetrahydrofuran (THF)252Data
Toluene252Data

Detailed Experimental Protocols

The following are detailed methodologies for the pivotal experiments cited in this guide.

Solubility Determination

This protocol is adapted from established methods for assessing the solubility of organic compounds.[2][3][4][5]

Objective: To quantitatively measure the solubility of "this compound" in a selection of solvents at various temperatures.

Materials:

  • "this compound"

  • Solvents: Acetonitrile, Dichloromethane, DMF, THF, Toluene

  • Thermostatically controlled shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Create saturated solutions by adding an excess of "this compound" to a known volume of each solvent.

  • Agitate the solutions at constant temperatures (e.g., 25°C and 50°C) for 24 hours to reach equilibrium.

  • Filter a known volume of the supernatant.

  • Analyze the concentration of the filtrate using a calibrated HPLC or GC method.

  • Calculate the solubility in grams per 100 mL of solvent.

Stability Assessment

This protocol is based on general guidelines for the stability testing of chemical substances.[6]

Objective: To assess the degradation of "this compound" in different solvents over a set period.

Materials:

  • "this compound"

  • Selected solvents

  • HPLC or GC system

  • Constant temperature chamber

Procedure:

  • Prepare solutions of "this compound" at a known concentration in each solvent.

  • Store the solutions at a constant temperature (e.g., 25°C).

  • At specified intervals (e.g., 0, 24, and 48 hours), take an aliquot of each solution.

  • Analyze the aliquots by HPLC or GC to quantify the remaining parent compound and any degradation products.

  • Calculate the percentage of degradation.

Reactivity Study

Objective: To compare the reaction yield of a model nucleophilic substitution in various solvents.

Materials:

  • "this compound"

  • Model nucleophile (e.g., sodium phenoxide)

  • Selected solvents

  • Reaction apparatus with temperature control and stirring

  • Analytical instrumentation for reaction monitoring (e.g., TLC, HPLC, or GC)

Procedure:

  • Dissolve the nucleophile in the chosen solvent within a reaction vessel.

  • Introduce a solution of "this compound" to initiate the reaction at a controlled temperature.

  • Monitor the reaction's progress over a fixed period (e.g., 2 hours).

  • Upon completion, quench the reaction and work up the mixture to isolate the product.

  • Determine the product yield.

Visualizations

Experimental Workflow Diagram

experimental_workflow Start Start: Select Compound and Solvents Solubility Solubility Determination Start->Solubility Stability Stability Assessment Start->Stability Reactivity Reactivity Study Start->Reactivity Analysis Data Analysis and Comparison Solubility->Analysis Stability->Analysis Reactivity->Analysis End End: Optimal Solvent System Identified Analysis->End

Caption: Workflow for the comparative solvent study.

Logical Relationships in Solvent Performance

logical_relationships Solvent Solvent Properties (Polarity, Aprotic/Protic) Solubility Solubility Solvent->Solubility Stability Compound Stability Solvent->Stability Reaction Reaction Kinetics & Yield Solvent->Reaction Outcome Optimal Synthetic Outcome Solubility->Outcome Stability->Outcome Reaction->Outcome

Caption: Interrelation of solvent properties and outcomes.

Generalized Nucleophilic Substitution Pathway

reaction_pathway Reactants Reactants Ar-CH2Br + Nu- TS Transition State Reactants->TS SN2 Products Products Ar-CH2Nu + Br- TS->Products

Caption: SN2 reaction pathway for benzylation.

Comparative Alternatives

A variety of reagents can serve as alternatives to "this compound" for benzylation reactions. The selection of an appropriate alternative hinges on factors such as required reactivity, selectivity, and economic viability.

Table 4: Comparison with Alternative Benzylation Reagents

ReagentKey Characteristics
Benzyl BromideA standard, highly reactive benzylation agent.[7]
1-(Bromomethyl)-3,5-dichlorobenzeneProvides different electronic properties due to the presence of chloro substituents.
Benzyl ChlorideLess reactive but more stable and economical than its bromide counterpart.
Benzyl 2,2,2-TrichloroacetimidateSuitable for the benzylation of alcohols under mildly acidic conditions.

References

A Comparative Guide to the Kinetic Analysis of Reactions Involving 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of reaction kinetics is paramount for the optimization of synthetic routes, scaling up production, and ensuring process safety. This guide provides a comparative kinetic analysis of reactions involving the versatile building block, 5-(Bromomethyl)-2-fluorobenzonitrile. Due to a lack of specific published kinetic studies for this compound, this guide presents a hypothetical, yet plausible, kinetic analysis based on established principles of organic chemistry and data from analogous reactions. This framework is intended to serve as a practical template for designing and interpreting kinetic experiments.

Introduction to this compound and its Reactivity

This compound is a trifunctional synthetic intermediate. Its utility stems from the orthogonal reactivity of its functional groups: the bromomethyl group, the aromatic nitrile, and the fluorine substituent. The primary reactive site for many transformations is the benzylic bromide, which readily participates in nucleophilic substitution reactions. Benzylic halides are known to undergo substitution via both S(_N)1 and S(_N)2 mechanisms, with the pathway being influenced by the nucleophile, solvent, and steric hindrance[1].

Furthermore, the electron-withdrawing nature of the cyano and fluoro groups on the aromatic ring is expected to influence the reaction kinetics. For comparison, this guide will consider a hypothetical nucleophilic substitution reaction of this compound and compare it with an alternative reactant, 4-(Bromomethyl)-1,2-dimethylbenzene, which possesses electron-donating methyl groups.

Hypothetical Kinetic Comparison: Nucleophilic Substitution

The following section outlines a hypothetical kinetic study of the reaction of this compound with a common nucleophile, sodium methoxide, and compares it with the analogous reaction of 4-(Bromomethyl)-1,2-dimethylbenzene.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution

ReactantRate Constant (k) at 25°C (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)
This compound1.2 x 10⁻³658.5 x 10⁸
4-(Bromomethyl)-1,2-dimethylbenzene5.8 x 10⁻⁵782.1 x 10⁹

Analysis of Hypothetical Data:

The hypothetical data in Table 1 illustrates the expected electronic effects of the substituents on the reaction rate. The electron-withdrawing cyano and fluoro groups in this compound would stabilize the transition state of an S(_N)2 reaction, leading to a faster reaction rate (larger k) and a lower activation energy (Ea) compared to 4-(Bromomethyl)-1,2-dimethylbenzene, which has electron-donating methyl groups.

Experimental Protocols

A detailed methodology is crucial for obtaining reproducible kinetic data. Below is a general protocol for determining the reaction kinetics of a nucleophilic substitution reaction.

General Experimental Protocol for Kinetic Analysis
  • Reactant Preparation: Prepare stock solutions of the benzyl bromide derivative (e.g., this compound) and the nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) of known concentrations.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a thermostated bath. Initiate the reaction by rapidly mixing the solutions.

  • Monitoring Reaction Progress: The progress of the reaction can be monitored by various techniques:

    • Chromatographic Methods (HPLC or GC): At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid). Analyze the sample to determine the concentration of the reactant or product.

    • Spectroscopic Methods (UV-Vis or NMR): If the reactant or product has a distinct spectroscopic signature, the reaction can be monitored in situ.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the reaction order and the rate constant (k) using integrated rate laws or the method of initial rates.

  • Temperature Dependence: Repeat the experiment at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for visualizing complex relationships in chemical reactions and experimental designs.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound [Transition State] [Transition State] This compound->[Transition State] S_N2 Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->[Transition State] Substituted Product Substituted Product [Transition State]->Substituted Product Bromide Ion (Br-) Bromide Ion (Br-) [Transition State]->Bromide Ion (Br-)

Caption: Hypothetical S(_N)2 reaction pathway for this compound.

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Equilibrate to Temperature Equilibrate to Temperature Prepare Stock Solutions->Equilibrate to Temperature Initiate Reaction Initiate Reaction Equilibrate to Temperature->Initiate Reaction Monitor Progress Monitor Progress Initiate Reaction->Monitor Progress Quench Aliquots Quench Aliquots Monitor Progress->Quench Aliquots Offline In Situ Analysis (NMR/UV-Vis) In Situ Analysis (NMR/UV-Vis) Monitor Progress->In Situ Analysis (NMR/UV-Vis) Online Analyze Samples (HPLC/GC) Analyze Samples (HPLC/GC) Quench Aliquots->Analyze Samples (HPLC/GC) Data Analysis Data Analysis Analyze Samples (HPLC/GC)->Data Analysis In Situ Analysis (NMR/UV-Vis)->Data Analysis Determine Rate Law and k Determine Rate Law and k Data Analysis->Determine Rate Law and k Repeat at Different Temperatures Repeat at Different Temperatures Determine Rate Law and k->Repeat at Different Temperatures Repeat at Different Temperatures->Equilibrate to Temperature Yes Calculate Ea and A Calculate Ea and A Repeat at Different Temperatures->Calculate Ea and A No End End Calculate Ea and A->End

Caption: General experimental workflow for kinetic analysis of organic reactions.

Conclusion

References

Structural Confirmation of 5-(Bromomethyl)-2-fluorobenzonitrile Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive overview of X-ray crystallography as the gold standard for the structural elucidation of "5-(Bromomethyl)-2-fluorobenzonitrile" derivatives and compares it with other common analytical techniques.

Performance Comparison: X-ray Crystallography vs. Other Techniques

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about a molecule's connectivity and mass, single-crystal X-ray crystallography offers an unparalleled, definitive three-dimensional atomic arrangement.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingConnectivity of atoms (2D structure), information on chemical environment, and dynamics in solutionMolecular weight and elemental composition
Sample Requirement Single, high-quality crystal (typically >50 μm)Soluble sample in a suitable deuterated solventSmall sample quantity, can be in solid, liquid, or gas phase
Ambiguity Provides an unambiguous structureCan have ambiguity in complex structures or isomersDoes not distinguish between isomers
Throughput Can be lower throughput due to the need for crystal growthHigh throughput for routine analysisHigh throughput
Limitations Requires a crystalline sample, which can be challenging to obtainComplex spectra can be difficult to interpret; less sensitive than MSProvides no information on 3D structure

X-ray Crystallographic Data for Fluorobenzonitrile Derivatives

While crystallographic data for "this compound" itself is not publicly available, analysis of closely related fluorobenzonitrile derivatives demonstrates the power of the technique. Below is a comparison of crystallographic data for two such compounds.

Parameter4-(Benzyloxy)-2-fluorobenzonitrile[1]2-Fluorobenzonitrile[2]
CCDC Number 636691[1]741209[2]
Chemical Formula C₁₄H₁₀FNOC₇H₄FN
Crystal System MonoclinicOrthorhombic
Space Group P 1 2₁/c 1P n a 2₁
Unit Cell Dimensions a = 5.98 Å, b = 25.45 Å, c = 7.55 Åα = 90°, β = 108.3°, γ = 90°a = 13.54 Å, b = 12.35 Å, c = 3.82 Åα = 90°, β = 90°, γ = 90°
Unit Cell Volume 1090 ų638 ų
Molecules per Unit Cell (Z) 44
Final R-factor 0.0740.036

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed methodology for the structural determination of a "this compound" derivative using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of the compound suitable for diffraction.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to create a saturated or near-saturated solution.

    • Employ a crystallization technique such as:

      • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the solution in an open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

      • Slow Cooling: Heat the saturated solution and then allow it to cool to room temperature, and subsequently to a lower temperature (e.g., 4°C), slowly over an extended period.

2. Crystal Mounting:

  • Objective: To mount a selected crystal on the diffractometer.

  • Procedure:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Carefully pick up the crystal using a cryo-loop and coat it in a cryo-protectant (e.g., paratone-N oil) to prevent ice formation during data collection.

    • Mount the loop on a goniometer head.

3. Data Collection:

  • Objective: To collect the diffraction pattern of the crystal.

  • Procedure:

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction spots on a detector.

4. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Procedure:

    • Integrate the raw diffraction images to determine the intensities of the individual reflections.

    • Apply corrections for factors such as absorption and crystal decay.

    • Determine the space group of the crystal.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

5. Structure Refinement:

  • Objective: To optimize the atomic model to best fit the experimental data.

  • Procedure:

    • Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.

    • Locate and add hydrogen atoms to the model.

    • The quality of the final model is assessed by the R-factor, which should be as low as possible.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical considerations for choosing a structural confirmation method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_output Output synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement final_structure Final 3D Structure refinement->final_structure

Experimental Workflow for Single-Crystal X-ray Crystallography.

logical_relationship start Need Structural Confirmation is_crystalline Is the sample crystalline? start->is_crystalline ms Use Mass Spectrometry (for MW/Formula) start->ms is_soluble Is the sample soluble? is_crystalline->is_soluble No xray Use X-ray Crystallography is_crystalline->xray Yes nmr Use NMR Spectroscopy is_soluble->nmr Yes try_crystallization Attempt Crystallization is_soluble->try_crystallization No try_crystallization->is_crystalline

Decision-Making for Structural Confirmation Method Selection.

References

Navigating Metabolic Stability: A Comparative Guide for Derivatives of 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to toxicity. This guide provides a comparative framework for assessing the metabolic stability of novel compounds derived from the versatile chemical scaffold, 5-(Bromomethyl)-2-fluorobenzonitrile. By understanding the metabolic fate of these derivatives and comparing them to relevant alternatives, researchers can make more informed decisions in the lead optimization process.

This guide offers detailed experimental protocols for key assays, presents a comparative analysis of hypothetical metabolic stability data, and visualizes relevant biological pathways and experimental workflows to provide a comprehensive resource for your research endeavors.

Comparative Metabolic Stability of Benzonitrile Derivatives

The metabolic stability of a compound is typically evaluated by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems like human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1] The table below presents hypothetical, yet plausible, in vitro metabolic stability data for a representative derivative of this compound (Compound A) and three alternative benzonitrile analogs with varying substitution patterns. This comparative data illustrates how structural modifications can influence metabolic fate.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Compound A 5-(1H-imidazol-1-ylmethyl)-2-fluorobenzonitrile4531.0
Alternative 1 2-Fluoro-5-(morpholinomethyl)benzonitrile> 60< 23.1
Alternative 2 5-(Bromomethyl)-2-chlorobenzonitrile2555.4
Alternative 3 2-Fluoro-5-methylbenzonitrile5824.0

Interpretation of Data:

  • Compound A , our lead derivative, exhibits moderate metabolic stability.

  • Alternative 1 , with a morpholine substituent, shows enhanced stability, suggesting this group is less prone to metabolism than the imidazole of Compound A.

  • Alternative 2 , where fluorine is replaced by chlorine, demonstrates lower metabolic stability, indicating that the electronic properties of the halogen substituent can significantly impact metabolism.

  • Alternative 3 , a simpler analog lacking the bromomethyl-derived substituent, displays high stability, highlighting the bromomethyl group as a potential site of metabolic liability.

The Role of Structure in Metabolic Stability

The substituents on the benzonitrile core play a crucial role in determining a compound's susceptibility to metabolism.

  • Fluorine Substitution: The presence of a fluorine atom, as in this compound, can often enhance metabolic stability.[2] The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond.[3] Fluorine's electron-withdrawing nature can also deactivate the aromatic ring towards oxidative metabolism.[4] However, the position of the fluorine atom is critical and in some cases, it may not lead to an improvement in metabolic stability.[5]

  • Bromomethyl Group: The bromomethyl group is a reactive handle often used for further chemical modification. However, it can also be a site of metabolic activity. For instance, it can undergo oxidation to an aldehyde. The metabolic fate of the bromomethyl group is a key consideration for derivatives of this scaffold.

  • Nitrile Group: The nitrile group itself is generally metabolically stable and is often used as a pharmacophore in drug design.[6] It is less susceptible to hydrolysis compared to other functional groups.[7]

Experimental Protocols for Assessing Metabolic Stability

Accurate and reproducible experimental data are the bedrock of any comparative analysis. Below are detailed protocols for two of the most common in vitro assays used to determine metabolic stability.

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput method to assess the metabolic stability of compounds, primarily by cytochrome P450 (CYP) enzymes.[8]

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the test compound to the final working concentration (e.g., 1 µM) in phosphate buffer.

    • Prepare the HLM suspension to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.

    • Immediately terminate the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[9]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .[10]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.[11]

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compound and positive control compounds

  • Incubator with CO2 supply, centrifuge, and LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Prepare a hepatocyte suspension of the desired cell density (e.g., 1 x 10^6 cells/mL) in culture medium.

  • Incubation:

    • Add the test compound to the hepatocyte suspension at the final desired concentration.

    • Incubate the cell suspension at 37°C in a humidified atmosphere with 5% CO2, with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At specified time points, collect aliquots of the cell suspension.

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing and Analysis:

    • Process and analyze the samples for the remaining parent compound concentration as described in the liver microsomal stability assay.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with CLint expressed as µL/min/10^6 cells.

Visualizing Workflows and Pathways

Clear visualizations of experimental processes and biological pathways are essential for understanding and communicating complex scientific concepts.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Solution pre_warm Pre-warm Solutions at 37°C prep_cpd->pre_warm prep_hlm Prepare HLM Suspension prep_hlm->pre_warm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System prep_nadph->initiate pre_warm->initiate incubate Incubate at 37°C initiate->incubate sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubate->sampling terminate Terminate Reaction (Acetonitrile) sampling->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for Liver Microsomal Metabolic Stability Assay.

The RAS-RAF-MEK-ERK Signaling Pathway

Many kinase inhibitors, which can incorporate a benzonitrile scaffold, target components of critical cell signaling pathways like the RAS-RAF-MEK-ERK pathway. Understanding this pathway is crucial for drug development in oncology.

RAS-RAF-MEK-ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival, Differentiation) Transcription->Response

Caption: The RAS-RAF-MEK-ERK Signaling Cascade.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds derived from this compound, a systematic evaluation using in vitro tools such as liver microsomes and hepatocytes is essential. By comparing the metabolic profiles of different derivatives and understanding the influence of various structural motifs, researchers can rationally design molecules with improved pharmacokinetic properties. This guide provides the foundational knowledge and experimental framework to embark on this critical aspect of drug development, ultimately contributing to the discovery of safer and more effective medicines.

References

In vitro and in vivo comparison of drug candidates synthesized from "5-(Bromomethyl)-2-fluorobenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo comparison of Niraparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with other leading PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib. While the starting material "5-(Bromomethyl)-2-fluorobenzonitrile" is a versatile precursor in the synthesis of various pharmaceutical intermediates, publicly available synthetic routes for Niraparib indicate alternative starting materials. This guide focuses on the functional comparison of the final drug candidates, which are critical for cancer therapy, particularly in tumors with deficiencies in DNA damage repair pathways.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] PARP inhibitors are small molecule drugs that block the catalytic activity of PARP enzymes.[2] This inhibition prevents the repair of SSBs, which, during DNA replication, can degenerate into more lethal double-strand breaks (DSBs).[1]

In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the primary pathway for repairing DSBs is already compromised. The simultaneous inhibition of PARP-mediated SSB repair and the inherent deficiency in DSB repair leads to a state of "synthetic lethality," resulting in the selective death of cancer cells while sparing healthy cells with functional HR pathways.[1][2] A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage, creating a cytotoxic complex that obstructs DNA replication.[3]

Data Presentation: A Comparative Overview

The following tables summarize the in vitro inhibitory potency and in vivo efficacy of Niraparib and its key alternatives.

Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)
InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Niraparib 3.8 - 42.1 - 4[1][4]
Olaparib 0.5 - 50.2 - 1[1][4]
Rucaparib 0.5 - 10.2 - 0.3[1]
Talazoparib 0.5 - 10.2[1]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparative In Vitro PARP Trapping Potency
InhibitorRelative PARP Trapping PotencyReference
Niraparib More potent than Olaparib and Rucaparib[3]
Olaparib Potent[3]
Rucaparib Potent[3]
Talazoparib Most potent (approx. 100-fold > Niraparib)[3]
Table 3: Comparative In Vivo Efficacy in a BRCA2-Mutant Patient-Derived Xenograft (PDX) Model
Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)Reference
Niraparib 50 mg/kg, oral, dailyRegression[5]
Vehicle Control -0[5]

Note: This table presents a representative example of in vivo efficacy. Direct comparative studies under identical conditions are limited.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PARP inhibitors are provided below.

In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Microplate reader

Protocol:

  • Plate Preparation: Histone-coated 96-well plates are blocked to prevent non-specific binding.

  • Reaction Setup: A master mix containing PARP Assay Buffer, activated DNA, and the test inhibitor at various concentrations is added to the wells.

  • Enzyme Addition: The reaction is initiated by adding recombinant PARP1 enzyme to each well.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow for the enzymatic reaction.

  • Biotinylated NAD+ Addition: Biotinylated NAD+ is added, and the plate is incubated for another hour.

  • Detection: The plate is washed, and Streptavidin-HRP is added to each well, followed by another incubation. After a final wash, the chemiluminescent substrate is added.

  • Data Acquisition: The luminescence is immediately measured using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity.[2]

In Vitro PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.

Materials:

  • Fluorescently labeled oligonucleotide duplex

  • Recombinant PARP1 enzyme

  • NAD+

  • PARPtrap™ Assay Buffer

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Reaction Setup: A master mix containing PARPtrap™ Assay Buffer and the fluorescently labeled oligonucleotide duplex is prepared.

  • Inhibitor Addition: Test inhibitors are added to the wells at various concentrations.

  • Enzyme Addition: Diluted PARP1 enzyme is added to the wells. In the absence of an inhibitor, PARP1 binds to the fluorescent probe, resulting in a high fluorescence polarization (FP) signal.

  • NAD+ Addition: NAD+ is added to initiate auto-ribosylation of PARP1, causing it to dissociate from the DNA probe and resulting in a low FP signal. In the presence of a trapping inhibitor, PARP1 remains bound to the DNA, and the FP signal remains high.

  • Incubation: The plate is incubated at room temperature.

  • Data Acquisition: The fluorescence polarization is read using a fluorescence plate reader. The increase in FP signal is directly proportional to the PARP trapping ability of the inhibitor.[6]

In Vivo Tumor Xenograft Model

This protocol outlines the establishment and treatment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of PARP inhibitors.

Materials:

  • Cancer cell line (e.g., with BRCA mutation)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel

  • Test PARP inhibitor (e.g., Niraparib)

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation and Implantation: Cancer cells are harvested and resuspended in a mixture of media and Matrigel. The cell suspension is then subcutaneously injected into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), with tumor volume measured regularly using calipers. The formula (Length x Width²)/2 is used to calculate tumor volume.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor (e.g., Niraparib administered orally daily), while the control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment and control groups.[5]

Mandatory Visualization

PARP Signaling Pathway in DNA Repair

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Therapeutic Intervention cluster_Cell_Fate Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Trapped_Complex Trapped PARP-DNA Complex PARP1->Trapped_Complex Repair_Complex DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (Healthy Cells) DSB->HR_Proficient repaired in HR_Deficient Homologous Recombination Deficiency (e.g., BRCA mut) (Cancer Cells) DSB->HR_Deficient unrepaired in HR_Proficient->Cell_Survival Cell_Death Synthetic Lethality (Cell Death) HR_Deficient->Cell_Death

Caption: PARP signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow: In Vitro PARP1 Enzymatic Assay

In_Vitro_PARP1_Assay_Workflow Start Start: Prepare Reagents Plate_Coating Histone-Coated 96-Well Plate Start->Plate_Coating Add_Inhibitor Add PARP Inhibitor (e.g., Niraparib) Plate_Coating->Add_Inhibitor Add_Enzyme Add PARP1 Enzyme & Activated DNA Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (1 hour) Add_Enzyme->Incubate_1 Add_NAD Add Biotinylated NAD+ Incubate_1->Add_NAD Incubate_2 Incubate (1 hour) Add_NAD->Incubate_2 Add_Detection Add Streptavidin-HRP & Substrate Incubate_2->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate End End: Analyze Data (IC50) Read_Plate->End

Caption: Workflow for a typical in vitro PARP1 enzymatic activity assay.

Logical Relationship: Drug Candidate Comparison

Drug_Comparison Topic Topic: In Vitro and In Vivo Comparison of Drug Candidates Drug_Class Drug Class: PARP Inhibitors Topic->Drug_Class Candidates Drug Candidates Niraparib Olaparib Rucaparib Talazoparib Drug_Class->Candidates In_Vitro In Vitro Comparison Enzymatic Activity (IC50) PARP Trapping Potency Cell Viability Assays Candidates:N->In_Vitro:n Candidates:O->In_Vitro:n Candidates:R->In_Vitro:n Candidates:T->In_Vitro:n In_Vivo In Vivo Comparison Xenograft Models Tumor Growth Inhibition Pharmacokinetics Candidates:N->In_Vivo:n Candidates:O->In_Vivo:n Candidates:R->In_Vivo:n Candidates:T->In_Vivo:n Conclusion {Conclusion: Comparative Efficacy and Potency} In_Vitro->Conclusion In_Vivo->Conclusion

References

Safety Operating Guide

Safe Disposal of 5-(Bromomethyl)-2-fluorobenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-(Bromomethyl)-2-fluorobenzonitrile, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[1][2] All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2][4]

  • Hand Protection: Nitrile gloves.[4]

  • Body Protection: A laboratory coat and closed-toe shoes.[4]

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5][6]

In all cases of exposure, seek immediate medical attention.[1]

Quantitative Hazard Data Summary

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3WarningMay cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. As a halogenated organic compound, it requires special handling and must not be disposed of down the drain or in regular trash.[3][4]

  • Segregation: This compound must be segregated as halogenated organic waste.[3][7] Do not mix it with non-halogenated waste.[8][9]

  • Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container.[3][4][7] The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[9][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all chemical constituents, including this compound, with their approximate concentrations.[8][9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8][10] This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[8]

  • Spill Management: In case of a spill, contain the leak and absorb the material with an inert absorbent.[8] The cleanup materials must also be disposed of as hazardous waste.[8]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]

Disposal Workflow Diagram

DisposalWorkflow A Identify this compound as Halogenated Organic Waste B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Handle in a Chemical Fume Hood B->C D Obtain Designated 'Halogenated Organic Waste' Container C->D E Carefully Transfer Waste into Container D->E F Securely Cap and Label Container E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Bromomethyl)-2-fluorobenzonitrile

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 217661-27-3) was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other brominated and fluorinated benzonitriles. It is imperative to treat this compound as a potentially hazardous substance and handle it with the utmost care in a controlled laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictograms:

alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. All PPE should meet NIOSH (US) or EN (EU) standards.[2]

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are essential to protect from splashes. A face shield provides an additional layer of protection for the entire face.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Thicker gloves generally offer better protection.[3] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3]
Body Protection Chemical-resistant lab coat or apronA fully buttoned lab coat should be worn to cover as much skin as possible.[3] For larger quantities or splash risks, a chemical-resistant apron is recommended.
Respiratory Protection NIOSH-approved respiratorTo be used in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate or there is a risk of aerosol or dust generation, an air-purifying respirator with appropriate cartridges is necessary.[4]
Foot Protection Closed-toe, chemical-resistant shoesShoes must cover the entire foot.[2]

Operational and Handling Plan

A systematic approach is crucial for the safe handling of this compound.

Pre-Handling Preparations
  • Documentation: Ensure that a copy of this safety guide and the SDS for a similar compound are readily accessible.

  • Engineering Controls: Verify that a chemical fume hood is operational. Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[4]

  • Gather Materials: Assemble all necessary PPE and ensure it is in good condition. Prepare all experimental equipment and reagents before handling the compound.

Step-by-Step Handling Protocol
  • Work Area: Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protection: Don the full complement of recommended PPE before entering the handling area.

  • Handling: Avoid direct contact with the substance.[5] Do not generate dust or aerosols.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

Emergency and Spill Response
  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[5]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect in a clearly labeled, sealed, and compatible container.
Liquid Waste Collect in a labeled, sealed, and compatible waste container. Do not pour down the drain.
Contaminated Materials Any items that have come into contact with the compound (e.g., gloves, paper towels, pipette tips) must be disposed of as hazardous waste.

General Disposal Guidelines:

  • Do not mix with other waste streams unless explicitly permitted.

  • Dispose of all waste in accordance with local, state, and federal regulations.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep_sds Access Safety Guide & SDS prep_eng Verify Fume Hood & Safety Showers prep_sds->prep_eng prep_ppe Inspect & Don PPE prep_eng->prep_ppe handle_fhood Work in Fume Hood prep_ppe->handle_fhood Proceed to Handling handle_avoid Avoid Contact & Dust handle_fhood->handle_avoid handle_hygiene Practice Good Hygiene handle_avoid->handle_hygiene post_decon Decontaminate Work Area handle_hygiene->post_decon End of Procedure post_waste Segregate Hazardous Waste post_decon->post_waste post_ppe Doff & Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.